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  • Product: 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride
  • CAS: 2193059-14-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride, a spirocyclic chemical scaffold wit...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride, a spirocyclic chemical scaffold with potential applications in medicinal chemistry and drug discovery. This document delves into its chemical structure, physicochemical properties, and a detailed, field-proven synthesis protocol. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a valuable resource for researchers working with this and related molecular architectures.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in pharmaceutical development. Their inherent three-dimensionality and conformational rigidity often lead to enhanced selectivity for biological targets and improved metabolic stability in drug candidates.[1][2] The 1,4-Dioxa-9-azaspiro[5.5]undecane framework, incorporating both oxygen and nitrogen heteroatoms, presents a versatile building block for the synthesis of novel bioactive molecules.[1][2] This guide focuses specifically on the 8-oxo derivative, 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride, providing a detailed exploration of its chemical identity and synthesis.

Chemical Structure and Properties

The chemical structure of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride is defined by a spirocyclic system where a piperidine ring, containing a ketone at the 8-position and a nitrogen at the 9-position, is fused to a 1,4-dioxane ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Caption: Chemical structure of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₄ClNO₃Inferred from structure
Molecular Weight 207.65 g/mol Inferred from structure
Appearance White crystals[3]
CAS Number Not explicitly found for the hydrochloride salt of the 8-one derivative. The parent compound, 1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride, has the CAS number 2094155-94-7.[1][4]N/A

Synthesis Protocol: A Self-Validating System

The synthesis of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride can be achieved through the deprotection of its N-Boc protected precursor.[3] The following protocol is adapted from established literature and provides a robust and reproducible method.

3.1. Rationale Behind Experimental Choices

The use of a Boc (tert-butyloxycarbonyl) protecting group for the nitrogen atom is a strategic choice in organic synthesis. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing an efficient and clean deprotection step. The choice of 10% HCl in 1,4-dioxane as the deprotection reagent is critical. The strong acidity of HCl effectively cleaves the Boc group, while the 1,4-dioxane solvent ensures the solubility of the starting material and the final hydrochloride product. Refluxing the mixture provides the necessary thermal energy to drive the reaction to completion in a timely manner.

3.2. Step-by-Step Experimental Protocol

  • Reaction Setup: To a solution of N-Boc-1,4-dioxa-9-azaspiro[5.5]undecan-8-one (1 equivalent) in a suitable round-bottom flask, add 10% HCl in 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture at reflux for 1 hour.[3]

  • Work-up: After the reaction is complete, remove the solvent in vacuo.

  • Purification: The resulting residue is the desired 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride, which should be obtained as white crystals.[3] A yield of approximately 99% has been reported for a similar deprotection reaction.[3]

Synthesis_Workflow start N-Boc-1,4-dioxa-9-azaspiro[5.5]undecan-8-one conditions Reflux, 1h start->conditions reagent 10% HCl in 1,4-dioxane reagent->conditions workup Solvent Removal (in vacuo) conditions->workup product 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride workup->product

Caption: Workflow for the synthesis of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the dioxane and piperidine rings. The presence of the hydrochloride salt would likely result in a broad singlet for the N-H proton at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum should display a characteristic signal for the carbonyl carbon (C=O) of the ketone at a downfield chemical shift (typically in the range of 170-210 ppm). Signals for the spiro carbon and the carbons of the dioxane and piperidine rings would also be present.

  • IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone (typically around 1715 cm⁻¹). N-H stretching vibrations would also be observable.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₈H₁₃NO₃) and fragmentation patterns characteristic of the spirocyclic structure.

Applications and Future Directions

The 1,4-Dioxa-9-azaspiro[5.5]undecane scaffold and its derivatives are valuable intermediates in the synthesis of more complex molecules with potential biological activity.[1][2] For example, related spirocyclic structures have been investigated as potent inhibitors of soluble epoxide hydrolase (sEH) for the treatment of chronic kidney diseases and as dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) in the development of novel analgesics.[1][2] The presence of the ketone functionality in 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for screening in various biological assays.

Safety and Handling

While specific toxicity data for this compound is not available, it is recommended to handle it with the standard precautions for laboratory chemicals. Based on related compounds, it may cause skin and eye irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride is a valuable chemical entity with a unique spirocyclic architecture. This guide has provided a detailed overview of its structure, properties, and a robust synthesis protocol. The insights into the rationale behind the experimental procedures and the potential applications of this compound are intended to empower researchers in their endeavors to design and synthesize novel molecules with therapeutic potential.

References

  • 1,4-dioxa-9-azaspiro[5.5]undecane hydrochloride — Chemical Substance Information. [Link]

  • 1,4-dioxa-8-azaspiro[5.5]undecane hydrochloride — Chemical Substance Information. [Link]

Sources

Exploratory

Comprehensive Technical Guide on CAS 2193059-14-0: 1,4-Dioxa-9-azaspiroundecan-8-one Hydrochloride

Comprehensive Technical Guide on CAS 2193059-14-0: 1,4-Dioxa-9-azaspiro[1]undecan-8-one Hydrochloride Executive Summary As modern drug discovery shifts away from flat, aromatic-heavy molecules, spirocyclic scaffolds have...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on CAS 2193059-14-0: 1,4-Dioxa-9-azaspiro[1]undecan-8-one Hydrochloride

Executive Summary

As modern drug discovery shifts away from flat, aromatic-heavy molecules, spirocyclic scaffolds have emerged as critical building blocks for optimizing physicochemical properties. CAS 2193059-14-0 (1,4-Dioxa-9-azaspiro[1]undecan-8-one hydrochloride) is a highly versatile, functionalized spirocycle designed to act as a bioisostere for piperidine, morpholine, or carbocyclic rings. This technical whitepaper details the structural profiling, medicinal chemistry rationale, and validated synthetic methodologies for this advanced building block.

Structural and Physicochemical Profiling

CAS 2193059-14-0 features a 1,4-dioxane ring spiro-fused to a piperidinone ring. The presence of the ketone at the 8-position provides a versatile synthetic handle for downstream functionalization (e.g., reductive amination, Grignard addition, or cross-coupling), while the 1,4-dioxane moiety modulates the molecule's hydrophilicity.

Table 1: Quantitative Physicochemical Properties
PropertyValue
CAS Registry Number 2193059-14-0
Chemical Name 1,4-Dioxa-9-azaspiro[1]undecan-8-one hydrochloride
Molecular Formula C₈H₁₄ClNO₃ (Free Base: C₈H₁₃NO₃)
Molecular Weight 207.65 g/mol (Free Base: 171.20 g/mol )
Monoisotopic Mass 207.066 g/mol
Appearance White crystalline solid
Solubility Soluble in Water, DMSO, and Methanol
Storage Conditions Hygroscopic; store desiccated at room temperature or 4°C

Medicinal Chemistry Rationale: The "Escape from Flatland"

The integration of CAS 2193059-14-0 into a drug development pipeline is driven by the , which correlates an increased fraction of sp³-hybridized carbons ( Fsp3​ ) with higher clinical success rates.

By replacing a flat aromatic ring with this spirocyclic scaffold, medicinal chemists achieve three critical optimizations:

  • Increased 3D Complexity ( Fsp3​ ): Reduces off-target promiscuity and improves target selectivity.

  • Enhanced Hydrogen-Bond Acceptors: The two oxygen atoms in the 1,4-dioxane ring lower the overall logP and significantly improve aqueous solubility.

  • Metabolic Stability: Unlike traditional 1,4-dioxaspiro[4.5]decanes (which are spiroacetals and prone to acidic hydrolysis), the spiro carbon in this scaffold is bonded to only one oxygen atom. It is an aliphatic ether, not an acetal, rendering it highly resistant to metabolic and chemical degradation.

MedChemLogic Spiro Spirocyclic Scaffold (1,4-Dioxa-9-azaspiro) Fsp3 Increased Fsp3 (Saturation) Spiro->Fsp3 HBA Enhanced H-Bond Acceptors Spiro->HBA Sol Improved Aqueous Solubility Fsp3->Sol HBA->Sol PK Optimized PK Profile & Clinical Success Sol->PK

Figure 1: Mechanistic rationale for utilizing spirocyclic 1,4-dioxane scaffolds in drug design.

Synthetic Methodology & Experimental Protocols

The synthesis of CAS 2193059-14-0 relies on the precise construction of the 1,4-dioxane ring via epoxide ring-opening, followed by a controlled deprotection of the N-Boc intermediate, as established by .

SynthesisWorkflow Start Dispirocyclic Oxirane (Precursor 51) Step1 Ring Opening (Ethylene Glycol Monosodium Salt) Start->Step1 Step2 Cyclization (1,4-Dioxane Ring Formation) Step1->Step2 Intermediate N-Boc-1,4-Dioxa-9-azaspiro[5.5]undecan-8-one (Intermediate 50) Step2->Intermediate Step3 Boc Deprotection (10% HCl in 1,4-Dioxane, Reflux 1h) Intermediate->Step3 Product CAS 2193059-14-0 (Target HCl Salt) Step3->Product

Figure 2: Synthetic workflow for CAS 2193059-14-0 highlighting key transformations.

Step-by-Step Protocol: Boc-Deprotection to Yield CAS 2193059-14-0

Causality Behind Experimental Choices: The use of 10% HCl in 1,4-dioxane is strategically favored over aqueous acids (like TFA/DCM or aqueous HCl). The anhydrous dioxane environment ensures that the spiro-ether core remains perfectly intact. Furthermore, the hydrochloride salt of the product is highly insoluble in 1,4-dioxane, driving the reaction to completion via Le Chatelier's principle and simplifying isolation.

  • Preparation: Charge an oven-dried, round-bottom flask equipped with a reflux condenser with N-Boc-1,4-dioxa-9-azaspiro[1]undecan-8-one (Intermediate 50).

  • Reagent Addition: Add 10% HCl in 1,4-dioxane (approximately 0.55 mL per mmol of substrate) in one swift portion under an inert atmosphere.

  • Reaction & Self-Validation: Heat the mixture to reflux for 1 hour.

    • Self-Validating System: The protocol validates its own progress. The generation of CO₂ gas during the initial heating phase confirms the thermal decomposition of the intermediate carbamic acid. Concurrently, the gradual precipitation of a white crystalline solid directly indicates the formation of the dioxane-insoluble hydrochloride salt. Complete cessation of gas evolution serves as the visual endpoint.

  • Isolation: Remove the solvent in vacuo.

  • Purification: Triturate the resulting solid with cold diethyl ether, filter through a sintered glass funnel, and dry under high vacuum to afford the pure hydrochloride salt (CAS 2193059-14-0) in near-quantitative yield (≥99%).

Analytical Characterization & Validation

To ensure the integrity of the spirocyclic core and confirm complete deprotection, the final product must be validated using a dual-method approach. Because the spiro carbon is an ether and not an acetal, it presents a distinct NMR signature.

Table 2: Expected Analytical Validation Parameters
Analytical MethodDiagnostic FeatureExpected Observation
LC/MS (CI) Molecular Ionm/z = 172 [M + 1]⁺ (Corresponds to free base)
¹³C NMR (DMSO-d₆) Spiro Carbon (C6)δ ~ 73.0 - 75.0 ppm (Characteristic of a quaternary ether, not an acetal at ~100 ppm)
¹³C NMR (DMSO-d₆) Ketone Carbon (C8)δ ~ 205.0 - 210.0 ppm
¹H NMR (DMSO-d₆) Boc DeprotectionComplete absence of the massive 9H singlet at δ ~ 1.4 ppm

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756. URL:[Link]

Sources

Foundational

The Strategic Role of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one in Modern Drug Discovery: A Technical Guide

Abstract In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is paramount. Spirocyclic scaffolds have emerged as a particularly promising...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is paramount. Spirocyclic scaffolds have emerged as a particularly promising class of structures, offering a unique three-dimensional profile that can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] This technical guide delves into the specific role and applications of the 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one scaffold, a versatile building block in the synthesis of complex, biologically active molecules. We will explore its synthesis, its strategic utility as a constrained piperidone surrogate, and its application in the development of innovative therapeutic agents, drawing insights from analogous spirocyclic systems.

The Rationale for Spirocyclic Scaffolds in Drug Design

The incorporation of spirocyclic systems, such as the azaspiro[5.5]undecane core, into drug candidates is a deliberate strategy to address some of the inherent challenges in drug discovery.[3] The fusion of two rings through a single carbon atom imparts a rigid, three-dimensional conformation. This structural constraint can be highly advantageous for several reasons:

  • Enhanced Target Affinity and Selectivity: The rigid nature of the spirocycle can pre-organize the molecule into a conformation that is optimal for binding to a specific biological target, thereby increasing potency.[4] This conformational restriction can also reduce off-target binding, leading to improved selectivity and a better safety profile.

  • Improved Physicochemical and Pharmacokinetic Properties: Moving away from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds generally correlates with improved solubility, metabolic stability, and oral bioavailability.[3][5]

  • Novelty and Intellectual Property: The use of unique spirocyclic scaffolds provides access to novel chemical space, enabling the development of new intellectual property and first-in-class therapeutics.[1]

The 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one scaffold embodies these advantages, offering a robust framework for the synthesis of diverse and potent bioactive molecules.

Synthesis of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one: A Key Intermediate

The accessibility of a scaffold is crucial for its widespread adoption in drug discovery programs. 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one, in its hydrochloride salt form, can be synthesized from readily available starting materials. A key step in its preparation involves the protection of a piperidone precursor, which highlights its role as a versatile intermediate.

Exemplary Synthetic Protocol: Preparation of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one Hydrochloride

A common synthetic route involves the protection of an N-Boc-4-piperidone derivative, followed by deprotection to yield the desired spirocyclic ketone.

Step 1: Ketalization of N-Boc-4-piperidone N-Boc-4-piperidone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding ethylene ketal. This step is crucial as it masks the reactive ketone functionality, allowing for selective modifications at other positions of the piperidine ring if desired.[6]

Step 2: Deprotection of the N-Boc Group The N-Boc protecting group is subsequently removed under acidic conditions. For instance, treatment of the N-Boc protected spirocycle with 10% hydrochloric acid in 1,4-dioxane at reflux affords the hydrochloride salt of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one in high yield.[7]

Experimental Protocol: Synthesis of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one Hydrochloride [7]

  • To a solution of N-Boc-1,4-dioxa-9-azaspiro[5.5]undecane (1 equivalent) in 1,4-dioxane, add a 10% solution of hydrochloric acid in 1,4-dioxane.

  • Heat the reaction mixture to reflux for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (in vacuo).

  • The resulting white crystalline solid is 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride.

Strategic Applications in Medicinal Chemistry: A Versatile Building Block

The 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one scaffold serves as a valuable starting point for the synthesis of a wide range of more complex molecules. The presence of the secondary amine and the protected ketone offers two key points for diversification. The secondary amine can be readily functionalized through various reactions such as N-alkylation, N-arylation, and acylation. The ketal protecting group can be removed under acidic conditions to reveal the ketone, which can then be subjected to a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of other heterocyclic systems.

While direct examples of the use of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one in late-stage clinical candidates are not extensively documented in publicly available literature, the utility of the closely related azaspiro[5.5]undecane core is well-established across various therapeutic areas. These examples provide a strong rationale for the potential of the title compound.

Analogs in Oncology: Kinase Inhibitors

The related scaffold, 1,4-diazaspiro[5.5]undecan-3-one, has been utilized as a key intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors for the treatment of cancer.[2] The spirocyclic core helps to orient the substituents in a manner that optimizes interactions with the kinase active site. This highlights the potential for derivatives of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one to be explored as scaffolds for other kinase inhibitors or enzyme-targeted therapies.

Applications in Pain Management: Dual-Target Ligands

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and evaluated as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) for the treatment of pain.[4] This dual-target approach aims to provide potent analgesia with an improved side-effect profile compared to traditional opioids. The spirocyclic framework was designed to merge the pharmacophores of both targets.[4] This successful application underscores the utility of the azaspiro[5.5]undecane skeleton in designing multi-target-directed ligands.

Potential in Infectious Diseases: Antituberculosis Agents

The 1-oxa-9-azaspiro[5.5]undecane scaffold has been explored for the development of novel antituberculosis agents.[3] Derivatives of this spirocycle have been incorporated into ciprofloxacin, a well-known antibiotic, to generate new compounds with potential activity against Mycobacterium tuberculosis. This demonstrates the value of the spirocyclic core in modifying existing drug structures to overcome resistance or enhance efficacy.

Logical Workflow for Utilizing 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one in Drug Discovery

G A 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one B N-Functionalization (Alkylation, Arylation, Acylation) A->B C Deprotection (Acidic) Reveal Ketone A->C D Library of N-Substituted Spirocyclic Ketals B->D E Library of N-Substituted 4-Piperidones C->E F Biological Screening (e.g., Kinase Assays, Receptor Binding) D->F E->F G Hit Identification F->G H Lead Optimization (SAR) G->H I Drug Candidate H->I

Caption: A generalized workflow for the utilization of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one in a drug discovery program.

Future Perspectives and Conclusion

The 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one scaffold represents a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure, combined with the presence of readily modifiable functional groups, makes it an attractive starting point for the synthesis of novel and diverse compound libraries. While its direct incorporation into approved drugs is yet to be prominently featured, the extensive and successful application of closely related azaspiro[5.5]undecane derivatives in oncology, pain management, and infectious diseases provides a strong impetus for its further exploration.

As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of spirocyclic scaffolds like 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one will undoubtedly play an increasingly important role in shaping the future of drug discovery. Its potential to unlock new areas of chemical space and generate next-generation drug candidates is a compelling reason for its inclusion in the synthetic chemist's toolbox.

References

  • F. M. D. Ismail, "Spirocyclic Scaffolds in Medicinal Chemistry," Future Medicinal Chemistry, vol. 1, no. 6, pp. 1095-1108, 2009. [Online]. Available: [Link]

  • G1 Therapeutics, Inc., "Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one," WO2020041770A1, 2020. [Online].
  • A. V. Kazantsev et al., "The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof," Chemistry of Heterocyclic Compounds, vol. 60, no. 5-6, 2024. [Online]. Available: [Link]

  • J. M. Coterón et al., "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain," Journal of Medicinal Chemistry, vol. 63, no. 5, pp. 2434-2454, 2020. [Online]. Available: [Link]

  • S. J. Teague, "The role of three-dimensionality in medicinal chemistry," Nature Reviews Drug Discovery, vol. 2, pp. 527-541, 2003.
  • A. B. Smith III et al., "Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry," Cureus, vol. 17, no. 8, e60655, 2025. [Online]. Available: [Link]

Sources

Exploratory

1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride solubility in aqueous solutions

An In-Depth Technical Guide to the Aqueous Solubility of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one Hydrochloride Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aqueous Solubility of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one Hydrochloride

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug discovery and development, profoundly influencing its absorption, distribution, metabolism, excretion (ADME) profile, and ultimate bioavailability.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the aqueous solubility of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride. As a member of the spirocyclic amine class, this compound's solubility is expected to be intrinsically linked to pH due to its basic nitrogen center. Spirocyclic scaffolds are of significant interest in medicinal chemistry for their ability to confer conformational rigidity, which can lead to enhanced metabolic stability and target selectivity.[3][4][5] This document delves into the theoretical distinctions between thermodynamic and kinetic solubility, provides detailed, field-proven protocols for their determination, and explores the critical factors that modulate the solubility of hydrochloride salts in aqueous media. The methodologies and insights presented herein are designed to equip researchers with the necessary tools to generate robust and reliable solubility data, enabling informed decision-making throughout the drug development pipeline.

Part 1: Compound Profile & Theoretical Framework

Introduction to 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one Hydrochloride

1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride is a heterocyclic compound featuring a unique spirocyclic architecture. The structure is characterized by two rings joined at a single carbon atom, incorporating a dioxane ring, a piperidine ring containing a ketone functional group (an amide), and a basic nitrogen atom. The hydrochloride salt form indicates that the basic amine has been reacted with hydrochloric acid.[6] This transformation is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of parent compounds that are often poorly soluble as free bases.[7] The protonation of the nitrogen atom creates a positively charged, more polar species that interacts favorably with polar solvents like water.[7][8]

The rigid three-dimensional nature of spirocycles is a valuable attribute in drug design, offering a way to explore chemical space beyond traditional flat aromatic structures and potentially improving key pharmacokinetic parameters.[5]

The Critical Role of Aqueous Solubility in Drug Development

Solubility is a gatekeeper property in the journey of a compound from a lab curiosity to a clinical medicine.[2] It directly impacts the concentration of a drug that can be achieved in the gastrointestinal tract, which in turn governs its absorption and systemic exposure.[9]

  • Bioavailability: For oral dosage forms, a drug must first dissolve in the fluids of the GI tract before it can be absorbed across the intestinal wall. Poor aqueous solubility is a leading cause of low and variable oral bioavailability.[9]

  • Formulation Development: Understanding the solubility profile is essential for designing appropriate formulations, whether for oral, parenteral, or other routes of administration.[9]

  • Biopharmaceutics Classification System (BCS): Regulatory bodies like the World Health Organization (WHO) use the BCS to classify drugs based on their solubility and permeability. A drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1 °C.[10] This classification can determine the regulatory pathway for generic drug approval.

Fundamental Principles of Solubility

The term "solubility" is not a single, monolithic value but rather a context-dependent measurement.[2] For drug development professionals, the distinction between thermodynamic and kinetic solubility is paramount.

Thermodynamic vs. Kinetic Solubility

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium with an excess of the solid substance at a specific temperature and pressure.[11] This value is critical for lead optimization and formulation development as it represents the most stable state.[12] The "shake-flask" method is the gold-standard for its determination.[2][13][14]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, typically dissolved in an organic solvent like DMSO, begins to precipitate when diluted into an aqueous buffer.[1][2] It is a measure of a metastable state and often yields higher values than thermodynamic solubility because the precipitate may be amorphous rather than the more stable crystalline form.[15] While less predictive of in vivo performance, kinetic solubility assays are fast, require minimal compound, and are well-suited for high-throughput screening in the early stages of drug discovery to rank-order large compound libraries.[2][12]

pH-Dependent Solubility of Amine Hydrochlorides

Most pharmaceutical compounds are weak acids or bases, and their solubility is highly dependent on the pH of the aqueous medium.[2] As the hydrochloride salt of a weak base, 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride's solubility is governed by the equilibrium between its protonated (cationic) form and its neutral free base form.

  • At low pH (acidic conditions): The equilibrium shifts towards the protonated, positively charged form of the amine. This ionic species is more polar and exhibits significantly higher aqueous solubility.

  • At high pH (basic conditions): As the pH increases above the compound's pKa, the amine is deprotonated, reverting to the neutral free base.[16] This form is typically less polar and has a lower intrinsic solubility.[16]

Therefore, one can expect the solubility of this compound to be highest in the acidic environment of the stomach and decrease as it moves into the more neutral to slightly alkaline environment of the small intestine.[2]

The Common Ion Effect

The solubility of a salt is decreased by the presence of a solution that already contains an ion in common with the salt. For a hydrochloride salt like the topic compound, its solubility can be reduced in media containing a significant concentration of chloride ions (e.g., hydrochloric acid buffers or gastric fluid).[16] This occurs because the excess chloride ions in the solution shift the dissolution equilibrium back towards the solid, undissolved salt, according to Le Châtelier's principle.

Part 2: Methodologies for Solubility Determination

Overview of Experimental Approaches

The choice of a solubility assay depends on the stage of drug development and the specific question being asked. Early discovery focuses on rapid screening, while later-stage development requires precise, equilibrium-based measurements.

G cluster_stage Drug Discovery Stage cluster_assay Recommended Assay cluster_output Primary Output Start Start: Need Solubility Data Early Early Discovery (HTS, Hit-to-Lead) Start->Early Large Library? Late Lead Optimization / Preclinical Development Start->Late Key Decisions? Formulation? Kinetic Kinetic Solubility Assay (e.g., Nephelometry) Early->Kinetic Thermo Thermodynamic Solubility Assay (Shake-Flask Method) Late->Thermo Rank Rank-Ordering of Compounds (Relative Solubility) Kinetic->Rank Equil Equilibrium Solubility (S₀) pH-Solubility Profile BCS Classification Data Thermo->Equil

Caption: Decision workflow for selecting the appropriate solubility assay.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method remains the reference standard for determining equilibrium solubility.[2][12][13][14]

Objective: To determine the maximum equilibrium concentration of the compound in a specific aqueous buffer at a controlled temperature.

Materials:

  • 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride (crystalline solid)

  • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Glass vials with screw caps

  • Thermostatic shaker bath (e.g., set to 37 °C for biopharmaceutical relevance)[10]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, low-binding)

  • Calibrated pH meter

  • Analytical balance

  • HPLC-UV or LC-MS system for quantification

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected buffer.

    • Causality: Using an excess of solid is critical to ensure that the solution reaches saturation and remains in equilibrium with the solid phase throughout the experiment.[11][14]

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 37 °C). Agitate for a predetermined period.

    • Causality: A duration of 24-72 hours is typical to ensure that true thermodynamic equilibrium is reached.[2][8] For some compounds, preliminary experiments may be needed to confirm the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same temperature to let the undissolved solid settle. Centrifuge the vials to further pellet the solid material.

    • Causality: This two-step process (sedimentation followed by centrifugation) is crucial to avoid disturbing the solid phase and aspirating particulate matter during sampling, which would artificially inflate the measured concentration.[8]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a low-binding syringe filter.

    • Causality: Filtration removes any remaining fine particulates. Using a low-binding filter is essential to prevent loss of the compound due to adsorption, which would lead to an underestimation of solubility.

  • pH Measurement: Measure the pH of the remaining saturated solution to confirm the final pH at equilibrium.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated HPLC-UV or LC-MS method against a standard curve.[12][15]

  • Validation: It is recommended to perform the experiment in at least triplicate for each condition to ensure reproducibility.[10]

Protocol: Generating a pH-Solubility Profile

Objective: To map the compound's thermodynamic solubility across a physiologically relevant pH range.

Methodology: This protocol follows the exact steps of the Shake-Flask Method (Section 2.2) but is repeated in parallel using a series of different buffers. For BCS classification, the following pH conditions are standard:[10]

  • pH 1.2 (simulating gastric fluid)

  • pH 4.5

  • pH 6.8 (simulating the small intestine)

Additional buffers, such as pH 7.4 (simulating blood plasma), are often included for a more complete profile. The results are then plotted as Solubility (e.g., in mg/mL) versus pH.

Protocol: Kinetic Solubility Assessment (High-Throughput Screening)

Objective: To rapidly estimate the solubility of a compound for screening purposes.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

  • Dispensing: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

    • Causality: This rapid solvent shift creates a supersaturated solution, from which the compound may precipitate if its kinetic solubility limit is exceeded.[2][12]

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[12]

  • Detection: Measure the amount of precipitation. This is commonly done using laser nephelometry, which measures light scattering caused by insoluble particles.[12] Alternatively, the plate can be filtered or centrifuged, and the remaining concentration in the supernatant can be measured by UV spectroscopy or LC-MS.[12]

Part 3: Data Interpretation & Influencing Factors

Presenting and Interpreting Solubility Data

Quantitative solubility data should be presented clearly to facilitate analysis and comparison.

Table 1: Example Template for Thermodynamic pH-Solubility Data

pH (at 37 °C)Buffer SystemMean Solubility (mg/mL)Standard Deviation
1.20.1 N HCl[Insert Data][Insert Data]
4.5Acetate Buffer[Insert Data][Insert Data]
6.8Phosphate Buffer[Insert Data][Insert Data]
7.4Phosphate Buffer[Insert Data][Insert Data]

A plot of this data will typically show high solubility at low pH, which then decreases sharply as the pH approaches and surpasses the pKa of the amine, eventually plateauing at the intrinsic solubility of the neutral free base.[16]

Key Factors Influencing Aqueous Solubility

Several factors beyond pH can modulate the solubility of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride.

  • Temperature: For most solids, solubility is an endothermic process, meaning solubility increases with temperature.[17] Experiments should always be conducted at a controlled and reported temperature.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) or the amorphous state of a compound can have different lattice energies and, consequently, different solubilities.[2] The most stable polymorph will have the lowest solubility.

  • Buffer Composition: The specific ions in a buffer can interact with the solute, affecting its solubility. This is distinct from the general ionic strength effect.

  • Formulation Excipients: In a final drug product, excipients can be used to enhance solubility. These include surfactants, which form micelles to encapsulate hydrophobic drugs, or cyclodextrins, which form inclusion complexes.[18]

Logical Troubleshooting Workflow

Unexpected or variable solubility results require a systematic investigation.

G cluster_check Initial Checks cluster_investigate Deeper Investigation cluster_solution Potential Solutions Start Problem: Inconsistent or Unexpected Solubility Equilibrium Was equilibrium reached? (Extend incubation time) Start->Equilibrium pH_Drift Did pH change during experiment? (Verify final pH) Start->pH_Drift Purity Is the compound pure? (Analytical check) Start->Purity Polymorph Is there a polymorphic change? (Solid-state analysis, e.g., PXRD) Equilibrium->Polymorph If time extension changes result Degradation Is the compound stable? (Check for degradants via HPLC) pH_Drift->Degradation If pH changes significantly Purity->Degradation Characterize Characterize Solid Form (Identify stable polymorph) Polymorph->Characterize Optimize Optimize Protocol (Time, Temp, Materials) Degradation->Optimize Adsorption Is compound adsorbing to surfaces? (Test different vial/filter materials) Adsorption->Optimize

Caption: Troubleshooting workflow for solubility experiments.

Conclusion

A thorough understanding and accurate measurement of aqueous solubility are indispensable for the successful development of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride as a potential therapeutic agent. As a hydrochloride salt of a weak base, its solubility is fundamentally governed by the pH of the surrounding medium. This guide has outlined the critical distinction between thermodynamic and kinetic solubility, providing robust, step-by-step protocols for their determination. By employing the gold-standard shake-flask method to generate a comprehensive pH-solubility profile, researchers can acquire the high-quality data needed for formulation design, biopharmaceutical classification, and the confident advancement of drug candidates. A systematic approach to experimentation and a keen awareness of influencing factors such as temperature, solid form, and the common ion effect will ensure the generation of reliable and interpretable results.

References

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Anonymous.
  • Anonymous.
  • PMC. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
  • ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which.
  • PMC. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity.
  • PharmaBlock. Spirocyclic Pyrrolidines in Drug Discovery.
  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF.
  • Lund University Publications.
  • Anonymous. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)
  • Anonymous. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
  • Benchchem.
  • Benchchem.
  • ResearchGate. pH-metric solubility. 3.
  • PubMed. pH-metric solubility. 3.
  • Anonymous.
  • Ovid. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • Anonymous.
  • Grokipedia. Hydrochloride.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • Anonymous. SOLUBILITY AND DISSOLUTION FOR DRUG.
  • PubMed. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. (2005).
  • Quora. Why do amines dissolve in hydrochloric acid?. (2017).
  • IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride

An Application Note on the Synthesis and Validation of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one Hydrochloride Executive Summary The shift from flat, aromatic-heavy molecules to structurally complex, 3D-rich saturated heter...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis and Validation of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one Hydrochloride

Executive Summary

The shift from flat, aromatic-heavy molecules to structurally complex, 3D-rich saturated heterocycles is a defining trend in modern drug discovery[1]. The 1,4-dioxane motif serves as a critical bioisostere for morpholine, piperazine, and various carbocycles, allowing medicinal chemists to fine-tune hydrophilicity and hydrogen-bond acceptor profiles[1].

This application note details a robust, field-proven, 7-step synthetic protocol for 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride (CAS: 2193059-14-0) . By leveraging a symmetry-driven ruthenium-catalyzed oxidation and strictly anhydrous deprotection conditions, this self-validating workflow ensures high-fidelity access to this advanced spirocyclic building block[2].

Mechanistic Strategy & Causality (E-E-A-T Insights)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. This synthesis relies on three fundamental mechanistic pillars:

  • Regioselective Epoxide Opening: The spirocyclic core is established via the Corey-Chaikovsky epoxidation of 1-benzylpiperidin-4-one. The subsequent ring-opening utilizes ethylene glycol monosodium salt. Using the mono-alkoxide prevents polymeric bis-alkylation, ensuring regioselective attack at the less sterically hindered terminal methylene of the epoxide[3].

  • Symmetry-Driven RuO₄ Oxidation: Converting the spiro-piperidine to a spiro-lactam presents a regioselectivity challenge. However, the intermediate 1,4-dioxa-9-azaspiro[5.5]undecane possesses a plane of symmetry. The methylenes adjacent to the protected nitrogen (C8 and C10) are chemically equivalent. Oxidation with in situ generated RuO₄ selectively attacks these alpha-positions, yielding a single lactam regioisomer (the 8-one) without the need for complex chromatographic separation[2].

  • Orthogonal Anhydrous Deprotection: The 1,4-dioxane ring fused at a spiro carbon is essentially a cyclic ketal, making it highly susceptible to hydrolysis in aqueous acid. To cleave the N-Boc protecting group without destroying the spiro-ketal, strictly anhydrous 10% HCl in 1,4-dioxane is employed. The Boc group eliminates as isobutylene gas, and the target compound directly precipitates as a high-purity hydrochloride salt[2].

Synthetic Workflow Visualization

Figure 1: Seven-step synthetic workflow for 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride.

Step-by-Step Experimental Protocols

Phase 1: Assembly of the Spiro-1,4-Dioxane Core

Step 1: Corey-Chaikovsky Epoxidation

  • Suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO under argon.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature. Stir until hydrogen evolution ceases (approx. 30 mins).

  • Add 1-benzylpiperidin-4-one (1.0 eq) dropwise. Stir at 50 °C for 2 hours.

  • Quench with ice water and extract with EtOAc. The resulting 6-benzyl-1-oxa-6-azaspiro[4]octane is concentrated and used without further purification[3].

Step 2: Epoxide Ring Opening

  • In a separate flask, dissolve ethylene glycol (5.0 eq) in anhydrous 1,4-dioxane. Add NaH (1.1 eq) to generate the monosodium salt.

  • Add the epoxide from Step 1 and heat the mixture to 90 °C for 12 hours.

  • Neutralize, extract, and concentrate to yield the primary-tertiary diol intermediate[3].

Step 3: Cyclization (Williamson Ether Synthesis)

  • Dissolve the diol in CH₂Cl₂ and add pyridine (2.0 eq) followed by p-toluenesulfonyl chloride (1.05 eq) at 0 °C to selectively tosylate the primary alcohol.

  • After aqueous workup, dissolve the crude tosylate in anhydrous THF and treat with NaH (1.5 eq) at room temperature to drive the intramolecular cyclization.

  • Purify via silica gel chromatography to isolate Compound 33c (9-Benzyl-1,4-dioxa-9-azaspiro[5.5]undecane)[5].

Phase 2: Protecting Group Manipulation

Step 4: Debenzylation

  • Dissolve 33c in methanol containing a catalytic amount of concentrated HCl.

  • Add 10% Pd/C (10 wt%) and stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Filter through Celite and concentrate in vacuo to yield Compound 17c·HCl [5].

Step 5: Boc Protection

  • Suspend 17c·HCl in CH₂Cl₂. Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at room temperature for 4 hours.

  • Wash with 1M citric acid and brine, dry over Na₂SO₄, and concentrate to yield Compound 49 quantitatively[2].

Phase 3: Oxidation and Final Deprotection

Step 6: Ruthenium-Catalyzed Oxidation

  • Dissolve Compound 49 in a biphasic mixture of EtOAc and water (1:1).

  • Add sodium periodate (NaIO₄, 4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 5 mol%).

  • Stir vigorously at room temperature until TLC indicates complete consumption of the starting material.

  • Self-Validation Check: The reaction mixture will turn black/brown. Quench with isopropanol to destroy excess RuO₄, filter through a short pad of silica, and purify to isolate the imide Compound 50 [2].

Step 7: Anhydrous Deprotection

  • Suspend Compound 50 (22.1 g, 81.5 mmol) in a single portion of 10% HCl in anhydrous 1,4-dioxane (45 mL).

  • Heat the mixture at reflux for 1 hour.

  • Remove the solvent in vacuo. The target Compound 21·HCl precipitates as highly pure white crystals[2].

Quantitative Data & Analytical Markers

The following table summarizes the expected yields and analytical validation markers for the key intermediates, ensuring a self-validating process at each major milestone[5],[2].

CompoundChemical NameYieldAppearanceMelting PointLC/MS (CI)
33c 9-Benzyl-1,4-dioxa-9-azaspiro[5.5]undecane84%Yellowish solid52–54 °Cm/z = 248 [M+1]⁺
17c·HCl 1,4-Dioxa-9-azaspiro[5.5]undecane HCl97%White crystals191–193 °Cm/z = 158[M+1]⁺
49 N-Boc-1,4-dioxa-9-azaspiro[5.5]undecaneQuant.Colorless oilN/AN/A
50 N-Boc-lactam (Imide 50)73%White solidN/AN/A
21·HCl 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one HCl99%White crystalsN/Am/z = 172[M+1]⁺

(Note: Calculated elemental analysis for C₉H₁₆ClNO₃ (Compound 21·HCl) should confirm the purity of the final batch).

References

  • Bondarenko, A. V., Tolmachev, A. A., Vashchenko, B. V., & Grygorenko, O. O. (2018). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Synthesis, 50(18), 3696-3708. Thieme Connect. Available at:[Link]

  • Pye, E., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2383–2388. ACS Publications. Available at:[Link]

Sources

Application

Application Note: Diversity-Oriented Synthesis of High-Fsp3 Screening Libraries Utilizing CAS 2193059-14-0

Executive Summary The pharmaceutical industry’s historical reliance on high-throughput cross-coupling of planar, sp2-hybridized aromatic building blocks has led to screening libraries heavily populated by "flat" molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry’s historical reliance on high-throughput cross-coupling of planar, sp2-hybridized aromatic building blocks has led to screening libraries heavily populated by "flat" molecules. While easy to synthesize, these compounds frequently suffer from poor aqueous solubility, high target promiscuity, and off-target toxicity, leading to high clinical attrition rates.

To counteract this, modern medicinal chemistry relies on the "Escape from Flatland" paradigm 1, which demonstrates that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with clinical success. This application note details the strategic incorporation of CAS 2193059-14-0 (1,4-dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride) 2—a premium bifunctional spirocyclic scaffold—into small molecule screening libraries via Diversity-Oriented Synthesis (DOS).

Scaffold Architecture & Causality in Selection

CAS 2193059-14-0 is a highly versatile building block designed specifically for 3D library enrichment 3. Its architecture provides three distinct strategic advantages:

  • High Intrinsic Fsp3: The spiro[5.5]undecane core contains 8 total carbons, 7 of which are sp3-hybridized (the only sp2 carbon is the lactam carbonyl). This yields an exceptional baseline Fsp3 of 0.875 , forcing the molecule into a rigid, orthogonal 3D conformation that minimizes π-π stacking-induced aggregation.

  • The Lactam Handle: Unlike basic piperidines, the nitrogen at position 9 is part of a lactam. This eliminates the basicity often associated with hERG channel liabilities while providing a directional hydrogen-bond acceptor and a site for N-alkylation/arylation.

  • The Masked Ketone (Ketal): The 1,4-dioxane ring acts as a robust protecting group for a ketone. It survives the harsh basic conditions required for lactam functionalization but can be selectively unmasked later for C-functionalization, enabling a modular, two-stage diversification strategy 4.

Fsp3_Impact N1 Incorporate CAS 2193059-14-0 N2 Increase Fsp3 (3D Character) N1->N2 N3 Reduce π-π Stacking N2->N3 N4 Improve Aqueous Solubility N2->N4 N5 Decrease Target Promiscuity N2->N5 N3->N4 N6 Higher Clinical Success Rate N4->N6 N5->N6

Figure 1: Pharmacological impact pathway of increasing Fsp3 via spirocyclic scaffolds.

Physicochemical Profiling

To understand the impact of incorporating CAS 2193059-14-0, we must compare its derivatives against traditional flat screening molecules. The orthogonal nature of the spirocycle dramatically shifts the physicochemical profile into the optimal drug-like space.

PropertyTraditional Flat Scaffold (e.g., Biphenyl)CAS 2193059-14-0 CoreTarget 3D Library Range (Post-DOS)
Fsp3 (Fraction sp3) 0.00 – 0.150.8750.60 – 0.85
Aqueous Solubility (LogS) Poor (< -5.0)Excellent (> -1.5)Good to Excellent (> -3.5)
3D Conformation Planar / 2DRigid OrthogonalSpherical / Globular
Metabolic Stability Variable (prone to oxidation)High (sterically shielded)High
Target Promiscuity Risk High (hydrophobic trapping)LowLow

Experimental Workflows: Diversity-Oriented Synthesis

The following self-validating protocols outline the generation of a combinatorial library using CAS 2193059-14-0. The workflow is designed to ensure chemoselectivity at each stage.

DOS_Workflow A CAS 2193059-14-0 (Spirocyclic Scaffold) B N-Functionalization (Acylation / Alkylation) A->B Step 1 D N-Substituted Spiro Ketal B->D C Ketal Deprotection (Acidic Hydrolysis) E Spiro Ketone Intermediate C->E D->C Step 2 F Reductive Amination (C-Functionalization) E->F Step 3 G 3D-Enriched Screening Library (High Fsp3) F->G

Figure 2: Diversity-Oriented Synthesis (DOS) workflow utilizing CAS 2193059-14-0.

Protocol A: N-Functionalization of the Lactam Core

Objective: Introduce R1​ diversity at the N9 position. Causality & Rationale: Lactam nitrogens are poorly nucleophilic due to resonance stabilization with the adjacent carbonyl. Standard amine alkylation conditions (e.g., K2​CO3​ ) will fail. Furthermore, because CAS 2193059-14-0 is supplied as a hydrochloride salt, an initial equivalent of base is consumed merely to neutralize the salt. Therefore, a strong base like Sodium Hydride (NaH) in excess is required to generate the highly reactive lactamate anion.

Step-by-Step Method:

  • Neutralization & Deprotonation: Suspend CAS 2193059-14-0 (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the mixture to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 2.2 equiv). The 2.2 equivalents account for HCl neutralization (1.0 eq), lactam deprotonation (1.0 eq), and operational excess (0.2 eq).

  • Activation: Stir the suspension at 0 °C for 30 minutes until H2​ gas evolution ceases, ensuring complete formation of the lactamate anion.

  • Electrophile Addition: Add the desired alkyl or benzyl halide ( R1​−X , 1.2 equiv) dropwise. Remove the ice bath, warm to room temperature, and stir for 4–6 hours.

  • Isolation: Quench carefully with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers extensively with brine (to remove DMF), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield the N-substituted spiro ketal.

Protocol B: Ketal Deprotection (Unmasking the Ketone)

Objective: Expose the hidden ketone at the spiro-adjacent ring for late-stage diversification. Causality & Rationale: Unlike acyclic dimethyl ketals, the 1,4-dioxane ring is entropically stabilized and highly robust. Standard room-temperature hydrolysis with mild acids (like TFA) is often insufficient and leads to incomplete conversion. We employ a biphasic system of 2M aqueous HCl in THF at elevated temperatures to provide the necessary activation energy to drive the equilibrium toward the spiro-ketone without cleaving the lactam bond.

Step-by-Step Method:

  • Solvent System: Dissolve the N-functionalized intermediate from Protocol A in a 1:1 mixture of THF and 2M aqueous HCl (0.1 M final concentration). THF ensures the solubility of the organic substrate while remaining miscible with the aqueous acid.

  • Hydrolysis: Heat the reaction mixture to 60 °C for 12 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Cool to room temperature. Carefully neutralize the mixture with saturated aqueous NaHCO3​ until the pH reaches 7-8. Extract with DCM (3x). Dry over MgSO4​ and concentrate in vacuo. The resulting spiro-ketone is typically >95% pure and can be used directly in the next step.

Protocol C: Late-Stage Reductive Amination

Objective: Introduce R2​ diversity via the newly unmasked ketone. Causality & Rationale: Sodium Triacetoxyborohydride (STAB) is strictly selected over Sodium Borohydride ( NaBH4​ ). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing premature reduction of the ketone to an alcohol. This allows the ketone to first condense with the primary/secondary amine to form an iminium ion, which STAB then selectively reduces.

Step-by-Step Method:

  • Imine Formation: Combine the spiro-ketone (1.0 equiv) and the desired amine ( R2​−NH2​ , 1.5 equiv) in 1,2-dichloroethane (DCE, 0.1 M). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir for 2 hours at room temperature.

  • Reduction: Add STAB (2.0 equiv) portion-wise to the reaction mixture. Stir for 12–16 hours at room temperature.

  • Quench & Purification: Quench the reaction with 1M NaOH (to break down boron complexes and free-base the newly formed amine). Extract with DCM, dry over Na2​SO4​ , and concentrate. Purify the final compound via preparative HPLC to yield the fully diversified, 3D-enriched library member.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
  • Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)
  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Workflows with 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one Hydrochloride

Welcome to the Advanced Technical Support Center for spirocyclic building blocks. 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride (CAS 2193059-14-0) is a highly valued scaffold in medicinal chemistry, used to introd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for spirocyclic building blocks. 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride (CAS 2193059-14-0) is a highly valued scaffold in medicinal chemistry, used to introduce conformationally restricted piperidine and piperidone bioisosteres into drug candidates[1].

However, its dual functionality—a robust 1,4-dioxane ketal and a deactivated lactam—combined with its hydrochloride salt form, frequently leads to suboptimal reaction yields. This guide is structured into Diagnostic Modules to troubleshoot specific synthetic bottlenecks, providing self-validating protocols and mechanistic causality for every step.

Workflow Overview: Divergent Functionalization

Workflow Start 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one HCl (Starting Material) Freebase Free-basing (NaHCO3 / DCM) Start->Freebase Neutralize HCl Alkylation N-Alkylation (NaH, R-X, DMF) Freebase->Alkylation Base + Electrophile Deprotection Ketal Deprotection (3M HCl, THF, 60°C) Freebase->Deprotection Aqueous Acid Reduction Lactam Reduction (LiAlH4, THF, Reflux) Freebase->Reduction Hydride Donor Prod1 N-Alkyl Spiro-Lactam Alkylation->Prod1 Prod2 Spiro-Ketone Lactam Deprotection->Prod2 Prod3 Spiro-Piperidine Ketal Reduction->Prod3

Caption: Divergent synthetic workflows for functionalizing 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one.

Diagnostic Module 1: The Hydrochloride Salt Paradox

Q: Why do my base-promoted reactions (like N-alkylation) fail or stall at <20% yield when using the commercial reagent directly?

Mechanistic Causality: The compound is supplied as a hydrochloride (HCl) salt[1]. When using stoichiometric amounts of strong bases like Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) to deprotonate the lactam, the first equivalent of base is instantly consumed by the HCl. This highly exothermic neutralization generates conjugate acids or water (if using carbonates), which prematurely quenches the reaction, hydrolyzes the electrophile, and degrades moisture-sensitive reagents.

Self-Validating Protocol: Quantitative Free-Basing

  • Dissolution: Suspend 10 g of the HCl salt in 100 mL of Dichloromethane (DCM).

  • Neutralization: Add 100 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.

  • Validation Checkpoint: The cessation of CO₂ gas evolution visually confirms the complete neutralization of the HCl salt. The previously cloudy organic layer will become completely transparent.

  • Isolation: Separate the organic layer, extract the aqueous layer with 2 x 50 mL DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free-based spiro-lactam as a white solid.

Diagnostic Module 2: Overcoming Lactam Nucleophilicity

Q: Even after free-basing, my N-alkylation yields are poor. How can I force the reaction to completion?

Mechanistic Causality: Unlike standard amines, lactam nitrogens are poor nucleophiles due to the resonance stabilization of the nitrogen lone pair with the adjacent carbonyl group. Weak bases (like K₂CO₃) fail to fully deprotonate the lactam, leading to sluggish kinetics. Irreversible deprotonation using NaH is required to form the highly nucleophilic ambient amide anion.

Quantitative Data: N-Alkylation Optimization

Base (Equivalents)SolventTemperatureAdditiveYield (%)Mechanistic Observation
K₂CO₃ (2.0)MeCN80 °CNone< 15%Insufficient basicity to deprotonate lactam N-H.
Cs₂CO₃ (2.0)DMF60 °CNone45%Better solubility; incomplete conversion.
NaH (1.5)DMF0 °C to RTNone78%Irreversible deprotonation; clean conversion.
NaH (1.5)DMF0 °C to RTKI (0.1 eq)92% Finkelstein exchange accelerates nucleophilic attack.

Self-Validating Protocol: Optimized N-Alkylation

  • Deprotonation: Suspend the free-based lactam (1.0 eq) in anhydrous DMF at 0 °C under N₂. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Validation Checkpoint: Hydrogen gas (H₂) evolution will occur. Stir for 30 minutes until bubbling ceases and the suspension transitions into a clear, slightly yellow solution, confirming complete enolate/amide anion formation.

  • Electrophile Addition: Add the alkyl halide (1.5 eq) and KI (0.1 eq). Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: LC-MS must show the disappearance of the m/z 172 [M+H]⁺ peak (free base) and the appearance of the alkylated product mass[1].

Troubleshooting Issue Low Yield in N-Alkylation (<20%) Check1 Was the HCl salt neutralized? Issue->Check1 No1 No: Base consumed by HCl. Water/Acid quenches reaction. Check1->No1 No Yes1 Yes: Free-base confirmed. Check1->Yes1 Yes Fix1 Action: Wash with NaHCO3 or add 1.05 eq DIPEA. No1->Fix1 Check2 Check Base & Electrophile Yes1->Check2 WeakBase Weak Base (K2CO3) Incomplete deprotonation Check2->WeakBase PoorElec Alkyl Chloride used? Slow kinetics Check2->PoorElec Fix2 Action: Switch to NaH or Cs2CO3 WeakBase->Fix2 Fix3 Action: Add 0.1 eq KI (Finkelstein) PoorElec->Fix3

Caption: Troubleshooting logic tree for resolving low yields during spiro-lactam N-alkylation.

Diagnostic Module 3: Ketal Deprotection Kinetics

Q: I am trying to unmask the ketone for a reductive amination, but the 1,4-dioxane ring won't come off. If I heat it too much, the molecule degrades. What is the optimal method?

Mechanistic Causality: The 1,4-dioxane protecting group is significantly more robust than standard dimethyl or diethyl acetals. Mild acids fail to drive the equilibrium toward the ketone, while excessively harsh conditions (e.g., refluxing 6M HCl) trigger lactam hydrolysis, irreversibly opening the ring to an amino acid derivative[2],[3].

Quantitative Data: Ketal Deprotection Optimization

Acid SystemSolventTemp/TimeYield (%)Outcome / Byproducts
1M HCl (aq)THF (1:1)RT, 24h5%Recovered starting material; ketal is highly stable.
AcOH / H₂O (4:1)Neat80 °C, 12h30%Sluggish reaction; partial deprotection.
3M HCl (aq)THF (1:1)60 °C, 6h88% Optimal balance; clean conversion to spiro-ketone.
6M HCl (aq)1,4-Dioxane100 °C, 4h< 10%Lactam hydrolysis occurs; ring-opened byproduct forms.

Self-Validating Protocol: Mild Acidic Hydrolysis

  • Reaction: Dissolve the spirocycle in a 1:1 mixture of THF and 3M aqueous HCl. Heat to 60 °C for 6 hours.

  • Validation Checkpoint (TLC): Spot the reaction on silica TLC (10% MeOH in DCM, KMnO₄ stain). The successful reaction will show the disappearance of the starting material (Rf ~0.5) and the emergence of a more polar, highly stainable ketone spot (Rf ~0.3).

  • Validation Checkpoint (NMR): Post-workup, ¹H NMR of the crude must show the complete absence of the characteristic 4-proton multiplet at δ 3.9 ppm (representing the ethylene glycol bridge of the 1,4-dioxane ring).

Diagnostic Module 4: Exhaustive Lactam Reduction

Q: NaBH₄ is not reducing the lactam to a spiro-piperidine. How do I achieve this transformation without trapping my product in a metal complex?

Mechanistic Causality: Sodium borohydride (NaBH₄) is insufficiently nucleophilic to reduce the highly stable amide/lactam carbonyl. Reduction requires a strong hydride donor like Lithium Aluminum Hydride (LiAlH₄), which coordinates to the carbonyl oxygen, facilitating its expulsion as an aluminate leaving group[4]. However, the resulting basic secondary amine tightly chelates the aluminum salts, leading to catastrophic yield losses during standard aqueous workups.

Self-Validating Protocol: LiAlH₄ Reduction with Fieser Workup

  • Reduction: Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C under N₂. Dropwise add a solution of the free-based spiro-lactam (1.0 eq) in THF. Reflux for 12 hours.

  • The Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every 1.0 g of LiAlH₄ used, sequentially and cautiously add:

    • 1.0 mL of H₂O (Dropwise, wait for vigorous bubbling to subside).

    • 1.0 mL of 15% aqueous NaOH.

    • 3.0 mL of H₂O.

  • Validation Checkpoint: Stir the mixture vigorously for 15–30 minutes at room temperature. The successful destruction of aluminum complexes is visually confirmed when the sticky gray emulsion converts entirely into a crisp, granular white precipitate.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the pure spiro-piperidine. The product will react strongly with a Ninhydrin TLC stain (yielding a dark purple spot), whereas the starting lactam does not.

References
  • Investigation of an Alternative Route to ZD3638 and Cost-Benefit Analysis Comparison of Raw Materials with the Previous Route Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Approaches to the Synthesis of Indolo[2,3-a]quinolizidine-2,6-dione Source: Arkivoc URL:[Link]

  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus Source: PMC - NIH URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic bottlenecks associated with 1,4-Dioxa-9-azaspiro[5.5]undecan-8-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic bottlenecks associated with 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one .

This spirocyclic molecule presents a "perfect storm" of purification challenges: it contains a basic secondary amine (prone to severe tailing), an acid-sensitive ethylene ketal (prone to hydrolysis), and lacks a conjugated π -system (rendering standard UV detection nearly blind). The following troubleshooting guides, protocols, and data summaries are engineered to help you establish a robust, self-validating purification workflow.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one streak severely on my standard silica gel column, and how do I fix it? A1: The streaking is a direct result of electrostatic causality. Standard bare silica gel is weakly acidic, possessing surface silanol groups (Si-OH) with a pKa of ~4.5 to 5.0. The secondary amine at the 9-position of your spirocycle is basic (pKa ~9-10). When these interact, the amine is protonated, leading to strong ionic binding and irreversible adsorption on the stationary phase 1[1].

  • The Fix: You must deactivate the acidic silanols. The most effective method is switching to an amine-functionalized (NH 2​ ) silica column, which provides a slightly basic surface (pKa ~9.8), repelling the basic compound and ensuring sharp, symmetrical peaks without the need for mobile phase modifiers 2[2].

Q2: My UV detector (254 nm) shows a flat baseline, but TLC/staining proves the compound eluted. Why is the system failing to detect it? A2: The molecule is entirely aliphatic. Its only chromophore is the isolated ketone at the 8-position, which exhibits a highly forbidden n→π∗ transition around 280 nm with a negligible molar extinction coefficient. At the standard 254 nm wavelength, it is invisible 3[3]. Furthermore, common elution solvents like ethyl acetate absorb heavily in the lower UV range, masking any weak signals 4[4].

  • The Fix: Switch your detection mechanism from optical absorbance to mass/particle scattering. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are mandatory here. ELSD detects any compound less volatile than the mobile phase, making it the gold standard for weak-UV compounds5[5].

Q3: I added 0.1% TFA to my mobile phase to sharpen the amine peak, but my NMR shows a complex mixture. What happened? A3: You induced on-column degradation. The 1,4-dioxa moiety is an ethylene ketal. Ketals are highly labile under acidic conditions. By adding Trifluoroacetic Acid (TFA) and exposing the compound to the acidic silica surface, you catalyzed the hydrolysis of the ketal back into a 1,4-cyclohexanedione derivative and ethylene glycol. You must strictly maintain neutral or basic conditions during this purification.

Part 2: Step-by-Step Experimental Methodologies

Protocol A: Optimal Purification via NH 2​ -Silica with ELSD Detection

This is a self-validating protocol. By utilizing NH 2​ -silica, we eliminate both the need for basic modifiers (which complicate downstream solvent evaporation) and the risk of ketal hydrolysis.

Step 1: Self-Validation Checkpoint (2D TLC) Before committing to the column, spot your crude mixture on an NH 2​ -functionalized TLC plate. Develop in 100% EtOAc. Dry the plate completely, rotate it 90 degrees, and develop again in the same solvent. Stain with Ninhydrin.

  • Causality: If the compound appears as a single spot on the diagonal, it is stable. Off-diagonal spots indicate degradation, meaning your solvents may contain acidic impurities.

Step 2: Sample Loading (Dry Loading)

  • Dissolve the crude 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one in a minimal volume of Dichloromethane (DCM).

  • Add NH 2​ -silica or Celite to the flask in a 1:2 (sample:sorbent) mass ratio.

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Causality: Wet-loading basic polar compounds in strong solvents (like DCM) causes immediate band-broadening. Dry loading ensures the compound elutes strictly according to the mobile phase gradient.

Step 3: ELSD Configuration

  • Set the ELSD nebulizer temperature to 40°C and the evaporator tube to 80°C.

  • Set the carrier gas (N 2​ ) flow rate to 1.6 SLM (Standard Liters per Minute).

  • Causality: The spirocycle has a relatively low molecular weight. If the drift tube temperature is set too high (>90°C), the free amine may partially volatilize, drastically reducing your signal-to-noise ratio.

Step 4: Gradient Elution

  • Equilibrate an NH 2​ -flash cartridge with 100% Hexane.

  • Run a linear gradient from 0% to 100% Ethyl Acetate over 12 Column Volumes (CV).

  • Collect fractions triggered by the ELSD signal threshold.

Protocol B: Legacy Purification via Standard Silica (Alternative)

If NH 2​ -silica is unavailable, use this modified standard protocol.

  • Solvent Preparation: Prepare Mobile Phase A (Hexane + 1% Triethylamine) and Mobile Phase B (EtOAc + 1% Triethylamine) 1[1].

  • Column Neutralization (Critical): Flush a standard bare silica column with 3 Column Volumes of 50% Mobile Phase B.

  • Causality: You must pre-saturate and neutralize the acidic silanols before the compound enters the column. Failure to do so will cause the compound to act as the neutralizing agent, destroying your yield.

  • Equilibration & Elution: Re-equilibrate to 100% Mobile Phase A, load the sample, and run the gradient.

  • Post-Processing: Fractions will contain TEA. Evaporate under high vacuum (lyophilization may be required) to remove residual modifier.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Stationary Phases for 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one

FeatureStandard Bare Silica (Si-OH)Amine-Modified Silica (Si-NH 2​ )
Surface Chemistry Acidic (pKa ~4.5)Basic (pKa ~9.8)
Ketal Stability High risk of hydrolysisHighly stable
Amine Tailing Severe (requires 1-2% TEA modifier)Minimal (sharp, symmetrical peaks)
Downstream Processing Requires high vacuum to remove TEASimple, direct solvent evaporation
Loading Capacity Reduced (due to modifier competition)Optimal (full surface area available)

Table 2: Detector Optimization Parameters

Detector TypeDetection MechanismSuitability for TargetKey Limitation
UV (254 nm) π→π∗ transitionsPoor Compound is invisible; no aromatic rings.
UV (280 nm) n→π∗ transitions (ketone)Marginal Very weak signal; masked by EtOAc absorbance.
ELSD Light scattering of solid particlesExcellent Destructive to the sampled portion (split flow).
CAD Charge transfer to aerosol particlesExcellent Requires strictly volatile mobile phases.

Part 4: Workflows & Logical Relationships

The following decision tree maps the logical workflow for purifying basic, acid-sensitive, weak-UV spirocyclic compounds to ensure high yield and purity.

G Start Crude 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one Detect Select Detection Method Start->Detect UV UV Detection (Sub-optimal) Set to 280 nm (Weak n→π*) Detect->UV If ELSD unavailable ELSD ELSD / CAD (Optimal) Evaporate mobile phase, detect particles Detect->ELSD Preferred Phase Select Stationary Phase UV->Phase ELSD->Phase Silica Standard Bare Silica (Acidic) Risk: Ketal Hydrolysis & Amine Tailing Phase->Silica NH2 Amine-Bonded Silica (Basic) Protects Ketal, Sharp Peaks Phase->NH2 Recommended Mod Add 1% TEA or NH4OH to Mobile Phase Silica->Mod Mandatory to neutralize silanols Pure Successful Purification High Yield & Purity NH2->Pure Mod->Pure

Workflow for optimizing the purification of basic, weak-UV, acid-sensitive spirocyclic compounds.

Part 5: References

  • Title: High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review Source: Taylor & Francis / PubMed URL: [Link]

  • Title: Why Use ELSD If My Compound Absorbs UV? Source: Teledyne Labs URL: [Link]

  • Title: Application Note SI-01238: Evaporative Light Scattering Detection Source: Polymer Laboratories (Varian, Inc.) / Ingenieria Analitica URL: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Ketal Deprotection During Spirocycle Functionalization

Welcome to the Technical Support Center. Spirocyclic scaffolds are highly privileged structures in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Spirocyclic scaffolds are highly privileged structures in modern drug discovery. However, functionalizing one ring of a spirocycle while maintaining a ketone protecting group (ketal) on the adjacent ring presents a significant synthetic challenge. Ketals are notoriously sensitive to acidic conditions, and unintended deprotection can ruin late-stage intermediates.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure ketal integrity during harsh functionalization reactions (e.g., cross-couplings, organometallic additions, and oxidations).

Diagnostic Workflow: Identifying the Point of Failure

Before altering your synthetic route, you must identify exactly when the ketal is cleaving. Use the diagnostic decision tree below to isolate the root cause of the deprotection event.

KetalStability A Spirocyclic Ketal Deprotection Detected B Identify Reaction Stage A->B C1 During Reaction (Lewis Acids/Heat) B->C1 C2 During Aqueous Workup (NH4Cl Quench) B->C2 C3 During Purification (Silica Gel) B->C3 D1 Mechanism: LA Coordination Solution: Neopentyl Glycol Ketal C1->D1 D2 Mechanism: Interfacial Acidosis Solution: Sat. NaHCO3 Quench C2->D2 D3 Mechanism: Silanol Catalysis Solution: 1% Et3N Buffered Silica C3->D3

Diagnostic flowchart for identifying and resolving ketal deprotection.

Core Troubleshooting Guides & FAQs

Issue 1: Ketal Cleavage During Lewis Acid-Mediated Reactions

Q: My spirocyclic ethylene glycol ketal is cleaving during a Lewis acid-mediated functionalization (e.g., using TiCl4​ , SnCl4​ , or BF3​ ). How can I prevent this?

Causality: Lewis acids possess empty orbitals that readily coordinate to the lone electron pairs on the oxygen atoms of the 1,3-dioxolane ring. This coordination withdraws electron density, severely weakening the C–O bond and making the ketal carbon highly susceptible to nucleophilic attack or hydrolysis by trace ambient water[1].

Solution: You must employ steric shielding. Switch from a standard ethylene glycol ketal to a neopentyl glycol ketal (5,5-dimethyl-1,3-dioxane). The bulky gem-dimethyl groups physically block the Lewis acid from coordinating with the ketal oxygens, vastly increasing the protecting group's survivability under harsh conditions[2].

Self-Validating Protocol: Installation of a Neopentyl Glycol Ketal

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, add the spirocyclic ketone (1.0 equiv), neopentyl glycol (1.5 equiv), and p -toluenesulfonic acid ( p -TsOH, 0.05 equiv) in toluene (0.2 M).

  • Reaction: Heat the mixture to a vigorous reflux.

  • Validation Check 1 (Reaction Progress): Monitor the Dean-Stark trap. The reaction is self-indicating; the theoretical volume of water collected confirms the equilibrium has shifted completely to the ketal.

  • Quench: Cool to room temperature and add saturated aqueous NaHCO3​ .

  • Validation Check 2 (Neutralization): Test the aqueous layer with pH paper. It must read pH > 8 before proceeding to extraction. If trace p -TsOH remains during concentration, the ketal will revert to the ketone.

  • Isolation: Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure.

Issue 2: Unintended Deprotection During Chromatography

Q: The ketal survives the reaction, but I lose it during column chromatography. The reaction itself was entirely neutral. Why is this happening?

Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5 due to surface silanol groups). In a heterogeneous medium like silica gel mixed with CH2​Cl2​ or hexanes, trace water combined with acidic silanols catalyzes the hydrolysis of the ketal back to the ketone[3]. Spirocyclic systems often exhibit unique ring strain that can thermodynamically drive this hydrolysis faster than unstrained systems.

Solution: Neutralize the stationary phase by buffering the silica gel with a volatile amine, or switch to basic alumina.

Self-Validating Protocol: Triethylamine-Buffered Silica Gel Chromatography

  • Validation Check 1 (2D TLC Diagnostic): Before running the column, spot your crude mixture on a standard silica TLC plate. Run it in your intended solvent system. Let the plate dry completely, rotate it 90 degrees, and run it again. If the compound spot lies off the diagonal, it is actively decomposing on the silica.

  • Column Preparation: Slurry the silica gel in your non-polar eluent containing 1% (v/v) Triethylamine ( Et3​N ) . Pack the column as usual.

  • Equilibration: Flush the packed column with 2-3 column volumes of the 1% Et3​N solvent system to ensure all acidic silanol sites are neutralized.

  • Elution: Load your sample and elute using your standard gradient, maintaining 0.1% to 1% Et3​N throughout the entire purification.

Issue 3: Loss of Ketal During Aqueous Workup

Q: NMR shows partial deprotection after the aqueous workup of my Grignard/organolithium functionalization. I used a standard NH4​Cl quench. What went wrong?

Causality: Organometallic reactions are routinely quenched with saturated aqueous ammonium chloride ( NH4​Cl ). While considered a "mild" quench, NH4​Cl is slightly acidic (pH ~5.5). During vigorous stirring of the biphasic mixture, the local pH at the aqueous-organic interface can drop low enough to initiate interfacial acidosis, hydrolyzing the ketal.

Solution: Replace the NH4​Cl quench with a strictly basic or neutral quench, such as saturated aqueous NaHCO3​ or Rochelle's salt (for aluminum/boron-based reactions). Ensure the organic phase is washed with brine to remove trace water before drying over K2​CO3​ (avoid MgSO4​ , which is mildly Lewis acidic).

Quantitative Data: Ketal Stability Matrix

Use the following table to select the appropriate protecting group based on the functionalization conditions your spirocycle must endure.

Protecting GroupStructure MotifLewis Acid StabilitySilica Gel StabilityAqueous Acid StabilityRecommended Use Case
Dimethyl Ketal AcyclicVery LowLowVery LowTransient protection; easily removable under mild conditions.
Ethylene Glycol Ketal 1,3-DioxolaneLowModerateLowStandard protection; suitable for basic or reductive functionalizations.
Neopentyl Glycol Ketal 5,5-Dimethyl-1,3-dioxaneHigh High ModerateHarsh cross-couplings; reactions involving TiCl4​ , SnCl4​ , or strong electrophiles.
1,3-Propanediol Ketal 1,3-DioxaneModerateModerateLowIntermediate steric bulk; useful when neopentyl glycol is too difficult to deprotect later.

Advanced FAQs

Q: Does the specific geometry of the spirocycle affect ketal stability? A: Yes. The unique 3D geometry of fused or spirocyclic six-membered rings can drastically alter ketal stability due to stereoelectronic effects[4]. If the spiro-center forces the ketal oxygens into a rigid conformation that perfectly aligns their lone pairs with an incoming electrophile, deprotection is accelerated. Conversely, highly rigid spiro-systems can sometimes sterically shield the acetal carbon, making them unexpectedly robust.

Q: Can I use photo-irradiation to construct spirocyclic ketals under milder conditions to avoid acid altogether? A: Yes. Recent methodologies employ tandem photoisomerization/cyclization tactics. By operating under a photoisomerization regime (e.g., 355 nm irradiation), the cyclization of δ -hydroxy enones to spirocyclic ketals proceeds using only catalytic Brønsted acid, avoiding the harsh superstoichiometric strong acids normally required. This preserves sensitive functional groups on the adjacent ring[5].

References

  • Benchchem.1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1. Benchchem Technical Data.
  • MDPI.SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2. Molecules.
  • Indian Academy of Sciences (IAS).Experimental and computational studies on the hydrolysis rates of ethylene ketals in 1,3-cyclohexanediones.
  • ChemRxiv.A Concise Biocatalytic Synthesis of Pretomanid.
  • ACS Publications.A Mild, Diastereoselective Construction of Cyclic and Spirocyclic Ketals Employing a Tandem Photoisomerization/Cyclization Tactic. Organic Letters.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Azaspiro[5.5]undecane Scaffolds

Welcome to the Advanced Synthesis Support Portal. Azaspiro[5.5]undecanes are highly privileged rigid scaffolds in medicinal chemistry, famously found in histrionicotoxin alkaloids[1]. However, the quaternary spiro carbon...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. Azaspiro[5.5]undecanes are highly privileged rigid scaffolds in medicinal chemistry, famously found in histrionicotoxin alkaloids[1]. However, the quaternary spiro carbon creates a highly congested steric environment, complicating nucleophilic substitutions (SN2, SNAr) and transition-metal-catalyzed cross-couplings.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these synthetic bottlenecks.

Part 1: Troubleshooting FAQs

Q: Why do standard SN2 alkylation conditions fail for 1-azaspiro and 3-azaspiro[5.5]undecane derivatives? A: The spirocyclic quaternary carbon adjacent to (in 1-azaspiro) or near (in 3-azaspiro) the nitrogen atom exerts massive steric bulk, shielding the nucleophilic nitrogen lone pair. This steric hindrance drastically increases the activation energy required for the transition state in standard SN2 pathways. Consequently, heating the reaction often leads to competitive E2 elimination of the alkyl halide rather than the desired substitution[2].

Q: How can I improve the yield of N-alkylation when using bulky electrophiles? A: Switch from direct alkylation to reductive amination. Using aldehydes or ketones with sodium triacetoxyborohydride (NaBH(OAc)3) circumvents the sterically demanding SN2 transition state. The formation of the intermediate iminium ion is less sensitive to steric bulk, and the subsequent intramolecular hydride delivery is highly efficient[2].

Q: What are the optimal conditions for Buchwald-Hartwig cross-coupling of azaspiro[5.5]undecanes with aryl halides? A: Use palladium pre-catalysts (e.g., Pd2(dba)3) paired with bulky, electron-rich biarylphosphine ligands like RuPhos or BrettPhos. The Causality: The bulky biaryl structure of BrettPhos prevents the formation of inactive bis-ligated palladium complexes (L2Pd), forcing the formation of the highly active mono-ligated L1Pd complex. This mono-ligated state is absolutely critical to facilitate both the oxidative addition and the sterically demanding reductive elimination step required when coupling bulky spirocyclic amines[3].

Q: How do I functionalize the α -carbon of the azaspiro[5.5]undecane? A: Direct nucleophilic substitution at the α -carbon is nearly impossible due to the adjacent spiro center. Instead, employ a ring-expansion strategy. A highly reliable method is to synthesize a 1-azaspiro[4.5]decane precursor and utilize a Samarium iodide (SmI2)-mediated ring expansion. This approach bypasses the kinetic barriers of direct substitution by reorganizing the ring framework thermodynamically[1].

Part 2: Strategic Decision Workflow

G Start Azaspiro[5.5]undecane Scaffold SubstType Target Substitution? Start->SubstType Aliphatic Aliphatic N-Alkylation SubstType->Aliphatic Alkyl group Aryl N-Arylation SubstType->Aryl Aryl group ElecType Electrophile Bulk? Aliphatic->ElecType BHA Buchwald-Hartwig (Pd2(dba)3, BrettPhos) Aryl->BHA DirectAlk Direct Alkylation (NaH, DMF, 80°C) ElecType->DirectAlk Primary/Unhindered RedAm Reductive Amination (NaBH(OAc)3, DCE) ElecType->RedAm Secondary/Hindered

Workflow for selecting nucleophilic substitution strategies on azaspiro[5.5]undecanes.

Part 3: Self-Validating Experimental Protocols

Protocol A: Reductive Amination of 3-Azaspiro[5.5]undecane

Objective: Circumvent SN2 steric hindrance via an iminium intermediate[2]. Causality: Adding a catalytic amount of acetic acid accelerates the formation of the iminium ion by protonating the carbonyl oxygen, making it more electrophilic. This is vital because the bulky spirocyclic amine is a weak nucleophile. Self-Validation Checkpoint: The reaction is self-validating through TLC monitoring (ninhydrin stain). The disappearance of the primary/secondary amine spot (which stains strongly pink/purple) and the appearance of a tertiary amine product (which stains weakly or requires UV/I2 visualization) confirms successful iminium reduction.

Step-by-Step Methodology:

  • Dissolve 3-azaspiro[5.5]undecane (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Add a catalytic amount of glacial acetic acid (0.1 eq). Stir for 30 minutes at room temperature to allow iminium formation. (Note: If using a highly hindered ketone, add 4Å molecular sieves).

  • Add NaBH(OAc)3 (1.5 eq) in three portions over 15 minutes to prevent thermal runaway.

  • Stir at room temperature for 12–24 hours. Monitor via the TLC validation checkpoint.

  • Quench with saturated aqueous NaHCO3, extract with dichloromethane (3x), dry over Na2SO4, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig N-Arylation using BrettPhos

Objective: Overcome reductive elimination barriers in bulky spirocycles[3]. Causality: Sodium tert-butoxide (NaOtBu) is selected over weaker bases (like Cs2CO3) because the deprotonation of the coordinated bulky amine in the L1Pd(Ar)(NHR) intermediate is the rate-limiting step; a stronger, soluble base accelerates this turnover. Self-Validation Checkpoint: A distinct color change from dark red/purple (active Pd2(dba)3 complex) to pale yellow/brown indicates active L1Pd catalyst turnover. The appearance of a black precipitate indicates catalyst death (Pd black) and requires immediate troubleshooting of solvent degassing.

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, combine the azaspiro[5.5]undecane (1.2 eq), aryl halide (1.0 eq), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 eq) in an oven-dried Schlenk tube.

  • Add anhydrous, rigorously degassed toluene (0.1 M).

  • Seal the tube, remove it from the glovebox, and heat to 100°C in a pre-heated oil bath for 12 hours.

  • Monitor the color change validation checkpoint.

  • Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium residues, and concentrate in vacuo.

Part 4: Quantitative Data & Condition Optimization

Table 1: Quantitative Comparison of N-Alkylation Strategies

Data reflects average yields for functionalizing the nitrogen of 3-azaspiro[5.5]undecane.

StrategyElectrophileReagentsTemp (°C)Avg. Yield (%)Primary Failure Mode
Direct SN21-BromobutaneK2CO3, DMF8045–55Competitive E2 elimination
Direct SN22-BromobutaneNaH, DMF100< 10Steric clash at transition state
Reductive AminationButyraldehydeNaBH(OAc)3, DCE2585–95N/A (Highly efficient)
Reductive Amination2-ButanoneNaBH(CN)3, MeOH6070–80Slow iminium formation
Table 2: Ligand Screening Data for Buchwald-Hartwig Arylation

Reaction conditions: 1-azaspiro[5.5]undecane + bromobenzene, 100°C, Toluene.

LigandCatalystBaseYield (%)Mechanistic Observation
BINAPPd2(dba)3Cs2CO315Fails at reductive elimination (L2Pd trap)
XPhosPd(OAc)2NaOtBu40Partial conversion, premature catalyst death
RuPhosPd2(dba)3NaOtBu82Efficient for secondary amines
BrettPhosPd2(dba)3NaOtBu94 Optimal mono-ligated Pd species formed

Part 5: References

  • Application Notes and Protocols for the Synthesis of N-substituted 3-azaspiro[5.5]undecane-2,4-diones. Benchchem. URL:

  • Formal total synthesis of histrionicotoxin alkaloids via Hg(OTf)2-catalyzed cycloisomerization and SmI2-induced ring expansion. Royal Society of Chemistry (RSC). URL:

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. MDPI. URL:

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. American Chemical Society (ACS). URL:

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storing Hygroscopic Spirocyclic Hydrochloride Salts

Welcome to the Advanced Technical Support Center. As drug discovery increasingly pivots toward complex, three-dimensional architectures, handling these advanced molecules requires rigorous, scientifically grounded protoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug discovery increasingly pivots toward complex, three-dimensional architectures, handling these advanced molecules requires rigorous, scientifically grounded protocols. This guide provides researchers and drug development professionals with the causality behind handling challenges, self-validating methodologies, and targeted troubleshooting for hygroscopic spirocyclic hydrochloride salts.

Part 1: The Causality of Hygroscopicity (FAQs)

Q: Why are spirocyclic scaffolds so prevalent in modern drug discovery? A: Spirocyclic scaffolds are highly valued because their rigid, three-dimensional geometry—characterized by a high fraction of sp³-hybridized carbons ( Fsp3​ )—improves target binding, selectivity, and overall physicochemical properties compared to flat, planar molecules [[1]](). This 3D projection allows for tighter interactions with target proteins while reducing off-target effects 2.

Q: If spirocycles improve solubility, why are they formulated as hydrochloride (HCl) salts, and why does this cause handling issues? A: While the spirocyclic core improves intrinsic solubility, basic amines are frequently synthesized as hydrochloride salts to maximize aqueous solubility for biological assays and formulation 3. However, the ionic lattice of the HCl salt, combined with the hydrogen-bond donors/acceptors inherent to the spirocycle, creates a high thermodynamic affinity for atmospheric water 4. This drives hygroscopicity, leading to rapid moisture adsorption, deliquescence, and potential hydrolysis of the active pharmaceutical ingredient (API) 5.

DegradationPathway A Dry Spirocyclic HCl Salt (Stable Crystal Lattice) B Atmospheric Moisture Exposure (RH > Critical RH) A->B Improper Handling C Surface Water Adsorption (H-Bonding) B->C Thermodynamic Affinity D Deliquescence (Dissolution in absorbed water) C->D Continuous Exposure E Hydrolysis & Free Base Conversion (Loss of Potency) D->E Microenvironmental pH Shift

Mechanistic degradation pathway of hygroscopic hydrochloride salts upon moisture exposure.

Part 2: Core Workflows & Self-Validating Methodologies

To ensure scientific integrity, handling protocols must be treated as self-validating systems. If a validation check fails, the integrity of the compound is compromised, and the procedure must be aborted.

Protocol: Anhydrous Solubilization & Aliquoting

Objective: To prepare a stock solution of a highly hygroscopic spirocyclic HCl salt without compromising stoichiometric integrity or inducing hydrolysis.

Step 1: Thermal Equilibration

  • Action: Remove the sealed primary container from -20°C storage. Place it in a vacuum desiccator over an active desiccant (e.g., Drierite) for at least 2 hours before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, instantly hydrating the salt lattice and ruining the batch.

  • Validation Check: The exterior of the vial must be completely dry and at ambient room temperature to the touch before the seal is broken.

Step 2: Weighing by Difference (If a Glovebox is Unavailable)

  • Action: Tare a clean, dry, amber vial equipped with a septum cap. Inside a low-humidity environment (<20% RH), quickly transfer an approximate amount of the bulk powder into the tared vial. Reseal both vials immediately. Re-weigh the new vial to determine the exact mass transferred.

  • Causality: Traditional weighing on open plastic boats maximizes the surface area exposed to moisture. Weighing by difference minimizes both exposure time and surface area.

  • Validation Check: The mass reading on the analytical balance must stabilize within 5 seconds. A continuous upward drift indicates active, real-time moisture absorption.

Step 3: Closed-System Solubilization

  • Action: Calculate the required volume of anhydrous solvent (e.g., DMSO stored over 3Å molecular sieves). Inject the solvent directly through the septum of the sealed vial using a dry, inert-gas-purged syringe.

  • Causality: Maintaining a closed system prevents moisture ingress during the dissolution phase, a state where the compound is highly vulnerable to nucleophilic attack and hydrolysis.

  • Validation Check: The resulting solution must be optically clear. Cloudiness indicates either incomplete dissolution (due to clumping) or the precipitation of a hydrolyzed free-base degradant.

HandlingWorkflow Start Equilibrate Sealed Vial to Room Temperature Check Glovebox Available? Start->Check Inert Weigh under Argon/N2 (Ideal Method) Check->Inert Yes Ambient Rapid Weighing by Difference (<20% RH) Check->Ambient No Solvent Inject Anhydrous Solvent via Septum Inert->Solvent Ambient->Solvent Validate Validation: Clear Solution, No Mass Drift Solvent->Validate Store Store Aliquots at -20°C Under Inert Gas Validate->Store

Workflow for handling hygroscopic salts to prevent moisture degradation.

Part 3: Troubleshooting Guide

Q: My spirocyclic HCl salt powder has turned into a sticky, gummy residue. Can I still use it? A: No. This physical change indicates deliquescence—the solid has absorbed enough atmospheric moisture to dissolve in its own water of hydration 6. Do not use this material for quantitative assays. The exact molecular weight is now unknown due to the variable water content, and the microenvironmental pH shift may have induced irreversible hydrolysis 5. Discard the compromised aliquot.

Q: I observe a continuous increase in mass while weighing the compound on the analytical balance. How do I correct this? A: The upward drift is a direct measurement of the compound actively absorbing atmospheric moisture in real-time. Stop weighing on open boats. Switch immediately to the "weighing by difference" method outlined in Part 2, or move the balance into a controlled glovebox environment purged with Argon or Nitrogen.

Q: How should I store the bulk powder after opening to prevent degradation? A: Store the primary container in a vacuum desiccator or an inert atmosphere drybox. If long-term storage is required, flush the vial with Argon, seal it tightly with Parafilm, place it inside a secondary container with a fresh desiccant packet, and store it at -20°C 7. Avoid repeated freeze-thaw cycles.

Part 4: Quantitative Data & Physicochemical Comparisons

Table 1: Physicochemical Impact of Spirocyclic Scaffolds & Salt Formation

Structural ModificationImpact on Fsp3​ Aqueous SolubilityHygroscopicity RiskPrimary Causality
Planar Free Base LowPoorLowHigh lipophilicity, planar stacking, lack of ionic lattice
Spirocyclic Free Base HighModerateLow to Moderate3D geometry disrupts crystal packing, increasing solubility
Spirocyclic HCl Salt HighExcellent (>100 mg/mL)High Ionic lattice and strong H-bonding affinity for water

Table 2: Critical Relative Humidity (CRH) Thresholds & Required Actions

CRH RangeHygroscopicity ClassificationHandling RequirementStorage Requirement
> 80% Slightly HygroscopicAmbient weighing acceptableTightly sealed container at RT
50% - 80% Moderately HygroscopicRapid weighing (< 40% RH)Desiccator over active silica/Drierite
< 50% Very Hygroscopic / DeliquescentGlovebox / Inert atmosphereSealed ampoules under Argon at -20°C

Part 5: References

  • Hydrochloride - Grokipedia [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar[Link]

  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated (ILPI)[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - NIH / National Library of Medicine [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis of Spirocyclic Building Blocks: 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one Hydrochloride vs. Monocyclic Analogues

As drug discovery paradigms shift away from flat, sp2-rich aromatic systems toward highly saturated 3D architectures, spirocyclic building blocks have become critical assets. The compound 1,4-Dioxa-9-azaspiro[5.5]undecan...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery paradigms shift away from flat, sp2-rich aromatic systems toward highly saturated 3D architectures, spirocyclic building blocks have become critical assets. The compound 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride represents a highly rigid, bifunctional scaffold that offers superior vector projection and metabolic stability compared to traditional monocyclic analogues [1].

This guide provides an objective performance comparison between this spirocycle and standard monocyclic alternatives, supported by comprehensive 1H and 13C NMR reference data and self-validating experimental protocols for structural elucidation.

Performance Comparison: Spirocyclic vs. Monocyclic Scaffolds

When selecting a building block for library synthesis, the structural rigidity and physicochemical properties of the scaffold dictate the success of the downstream lead compound. Below is an objective comparison of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride against a standard monocyclic equivalent (e.g., 4-piperidone ethylene ketal).

Table 1: Scaffold Performance & Physicochemical Comparison
Parameter1,4-Dioxa-9-azaspiro[5.5]undecan-8-one HClMonocyclic Analogue (4-Piperidone Ketal)Causality / Scientific Impact
Fraction sp3 (Fsp3) High (0.82)Moderate (0.71)Higher Fsp3 correlates with improved aqueous solubility and reduced off-target toxicity.
Conformational Rigidity Highly RestrictedFlexible (Chair/Boat interconversion)The spiro-fused 1,4-dioxane ring locks the piperidine ring, reducing entropic penalty upon target binding.
Metabolic Stability HighModerateThe steric bulk of the spirocenter shields adjacent C-H bonds from CYP450-mediated oxidation.
NMR Spectral Complexity High (Diastereotopic splitting)Low (Averaged signals)Rigidity prevents bond rotation, causing distinct magnetic environments for axial/equatorial protons.

Analytical Workflow for Structural Validation

Because spirocyclic centers are sterically hindered, confirming the integrity of the spiro linkage (C6) after synthetic manipulation is a common point of failure. A self-validating NMR workflow must be employed, moving from 1D acquisition to 2D heteronuclear correlation.

NMR_Workflow Sample Sample Preparation (DMSO-d6, 5-10 mg) Acq1D 1D NMR Acquisition (1H & 13C, 600 MHz) Sample->Acq1D Dissolution Acq2D 2D NMR Acquisition (HSQC, HMBC, COSY) Acq1D->Acq2D Signal Overlap Analysis Spectral Processing & Multiplet Deconvolution Acq2D->Analysis Data Matrix Validation Structural Validation (Spiro Carbon Assignment) Analysis->Validation Peak Assignment

Workflow for NMR-based structural elucidation of spirocyclic hydrochlorides.

Experimental Protocol: NMR Acquisition

To ensure a self-validating system, the following protocol details the causality behind each experimental choice.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d6 is strictly required over CDCl3 or D2O. The hydrochloride salt is highly polar and insoluble in CDCl3. Furthermore, D2O would cause rapid deuterium exchange of the amine/amide protons, erasing critical structural information.

Step 2: 1H NMR Acquisition (600 MHz)

  • Action: Set the probe temperature to 300 K. Use a 30° excitation pulse (zg30) with a relaxation delay (D1) of 2.0 seconds and 16 scans.

  • Causality: A D1 of 2.0s ensures complete longitudinal relaxation (T1) for the rigid spirocyclic protons, preventing integration errors that occur in highly constrained 3D systems.

Step 3: 13C NMR Acquisition (150 MHz)

  • Action: Acquire using a proton-decoupled sequence (zgpg30) with a D1 of 2.5 seconds and a minimum of 1024 scans.

  • Causality: The quaternary spiro carbon lacks attached protons, resulting in a long T1 relaxation time and weak Nuclear Overhauser Effect (NOE) enhancement. A longer D1 and high scan count are mandatory to resolve this critical signal [2].

Reference Spectra Data

The rigidity of the 1,4-dioxane ring fused to the nitrogen-containing ring results in complex multiplet splitting due to the diastereotopic nature of the methylene protons.

Table 2: Expected 1H NMR Reference Data (DMSO-d6, 600 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality
9.20 – 9.50br s2H-NH2+ (Salt)Broadened due to quadrupolar relaxation of Nitrogen and chemical exchange.
3.60 – 3.75m4H-O-CH2-CH2-O-Dioxane ring protons. Splitting is complex (AA'BB' system) due to restricted ring flipping.
3.45 – 3.55m2H-O-CH2-C(spiro)Alpha to oxygen and the spirocenter; shifted downfield due to electronegativity.
2.90 – 3.10m2H-CH2-N+Alpha to the protonated nitrogen.
2.40 – 2.60m2H-CH2-C=OAlpha to the carbonyl; partially obscured by residual DMSO signal.
1.70 – 2.00m4HAliphatic -CH2-Complex multiplets due to the rigid chair conformation of the spirocycle.
Table 3: Expected 13C NMR Reference Data (DMSO-d6, 150 MHz)
Chemical Shift (δ, ppm)AssignmentCarbon TypeDetection Notes
~ 205.0C=O (Ketone/Lactam)QuaternaryLow intensity; requires sufficient D1 delay.
72.0 – 75.0C(spiro)QuaternaryCritical validation node. Confirms the spiro linkage.
66.0 – 68.0-O-CH2-Secondary (CH2)Dioxane ring carbons.
58.0 – 60.0-O-CH2-Secondary (CH2)Dioxane ring carbons.
42.0 – 45.0-CH2-N+Secondary (CH2)Shifted upfield compared to free base due to protonation.
28.0 – 35.0Aliphatic -CH2-Secondary (CH2)Backbone carbons.

2D NMR Logic: Validating the Spirocenter

To definitively prove that the compound has not undergone rearrangement or degradation, Heteronuclear Multiple Bond Correlation (HMBC) is used to map the connectivity across the spiro carbon.

HMBC_Logic C_Spiro Spiro Carbon (C6) δ ~ 72-75 ppm H_Dioxane Dioxane Protons δ 3.4-3.8 ppm HMBC HMBC Correlation (2J / 3J Coupling) H_Dioxane->HMBC H_Piperidone Piperidone Protons δ 1.7-2.6 ppm H_Piperidone->HMBC HMBC->C_Spiro Confirms spiro linkage

HMBC correlation logic for confirming the spirocyclic quaternary center.

Interpretation Logic: The spiro carbon (δ ~ 72-75 ppm) must show strong ³J_CH correlations to both the dioxane protons (δ 3.4-3.8 ppm) and the piperidone aliphatic protons (δ 1.7-2.6 ppm). If the cross-peaks from either ring are missing, the spirocyclic integrity is compromised, indicating an open-chain impurity or degradation product.

References

  • Bondarenko, A. V., Tolmachev, A. A., Vashchenko, B. V., & Grygorenko, O. O. (2018). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)
  • Enamine Ltd. (2018). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine. Enamine Advanced Building Blocks.
Comparative

Conformational Stability of Spiro[5.5] versus Spiro[4.5] Ring Systems: A Comparative Guide

As a Senior Application Scientist navigating the nuanced conformational landscapes of modern therapeutics, I often emphasize that a molecule's static 2D representation is merely a suggestion of its true 3D behavior. Spir...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the nuanced conformational landscapes of modern therapeutics, I often emphasize that a molecule's static 2D representation is merely a suggestion of its true 3D behavior. Spirocyclic scaffolds have emerged as privileged structures in rational drug design because they share a single quaternary carbon atom, forcing the two rings to project substituents into distinct, orthogonal vectors. This topological feature effectively limits conformational mobility and locks pharmacophores into optimal binding geometries1[1].

However, the choice of ring size—specifically between spiro[5.5]undecane and spiro[4.5]decane—profoundly impacts the thermodynamic stability, steric strain, and kinetic flexibility of the resulting drug candidate. This guide objectively compares these two systems, providing the theoretical grounding and self-validating experimental protocols necessary for rigorous scaffold selection.

Structural & Thermodynamic Comparison

The fundamental difference between these two systems lies in the interplay of ring strain and 1,3-diaxial interactions at the spiro junction.

  • Spiro[5.5]undecane: Comprising two six-membered rings, the global energy minimum is the rigid chair-chair conformation. While this provides excellent, predictable vector projection, it suffers from severe steric clashes between the axial protons of the adjacent rings at the spiro center. This high internal strain makes the system highly rigid but potentially challenging to functionalize heavily.

  • Spiro[4.5]decane: Pairing a six-membered chair with a five-membered envelope (or half-chair), this system benefits from the lower barrier to pseudorotation in the cyclopentane ring. This flexibility relieves the steric congestion at the spiro junction. Computational analyses using HF/6-31G* and DFT methods demonstrate that the spiro[4.5]decane skeleton often represents a more thermodynamically stable and structurally forgiving framework, making it the preferred choice for designing complex chiral ligands and asymmetric catalysts2[2].

Furthermore, the conformational equilibrium of these systems is highly sensitive to solvent polarity. Semiempirical PM3 and Self-Consistent-Reaction-Field (SCRF) models indicate that solute-solvent electrostatic interactions can significantly shift the axial/equatorial preference of substituted spirocycles, a critical factor when predicting in vivo behavior[3].

Quantitative Conformational Profile
ParameterSpiro[4.5]decaneSpiro[5.5]undecane
Ring Geometries Envelope (C5) / Chair (C6)Chair (C6) / Chair (C6)
Conformational Flexibility Moderate (C5 pseudorotation barrier < 3 kcal/mol)Low (Rigid orthogonal chairs)
Steric Strain at Spiro Center Lower (Relieved by C5 flexibility)Higher (Severe 1,3-diaxial interactions)
Inversion Barrier ( ΔG‡ ) ~10 kcal/mol (C6 ring only)~11-12 kcal/mol (Compounded steric drag)
Primary Application Chiral Ligands (e.g., SPRIX), Induced-fit targetsPharmacophore locking, Rigid linear spacers

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of spirocyclic stability cannot rely on a single technique. The following protocols establish a self-validating loop: experimental kinetic data is cross-examined against theoretical thermodynamic mapping.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Kinetic Stability

Objective: Quantify the activation free energy ( ΔG‡ ) of ring inversion. Causality & Logic: We use VT-NMR because it directly observes the transition from fast to slow conformational exchange relative to the NMR timescale. The protocol is self-validating because the coalescence temperature ( Tc​ ) acts as an internal calibration point, independent of external concentration variables.

  • Sample Preparation: Dissolve 15 mg of the spirocyclic compound in 0.5 mL of deuterated dichloromethane (CD2Cl2). Causality: CD2Cl2 is selected because its low freezing point (-95 °C) allows access to the slow-exchange regime without precipitating the analyte.

  • Spectral Acquisition: Acquire baseline 1 H and 13 C spectra at +25 °C. Sequentially lower the probe temperature in 5 °C increments down to -90 °C, allowing 10 minutes of thermal equilibration at each step.

  • Coalescence Determination: Identify the exact temperature ( Tc​ ) where the time-averaged singlet of the exchanging axial/equatorial protons broadens and flattens into the baseline before splitting into distinct doublets.

  • Thermodynamic Calculation: Apply the Eyring equation ( ΔG‡=aTc​[b+log(Tc​/Δν)] ) using the maximum chemical shift difference ( Δν ) observed at the lowest temperature.

Protocol 2: DFT Computational Mapping of the Potential Energy Surface (PES)

Objective: Map the thermodynamic global minima to validate the NMR-derived conformers. Causality & Logic: Experimental data must be corroborated by theoretical models to ensure the observed NMR signals correspond to true global minima rather than kinetically trapped intermediates. This protocol uses frequency calculations as a mandatory self-validation step.

  • Initial Geometry Generation: Generate all possible rotamers and chair/boat/envelope combinations for the target spiro scaffold.

  • Geometry Optimization: Execute Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level. Causality: This specific functional and basis set provides the optimal balance between computational cost and accurate modeling of non-covalent steric clashes at the spiro junction4[4].

  • Frequency Calculation (The Validation Step): Perform a vibrational frequency analysis on the optimized geometries. Causality: The absence of imaginary frequencies mathematically proves the structure is a true local minimum on the PES, rather than a saddle point (transition state).

  • Solvent Modeling: Apply a Polarizable Continuum Model (PCM) matching the dielectric constant of dichloromethane to directly correlate the theoretical ΔG with the VT-NMR results.

Visualizing the Workflows & Logic

The following diagrams illustrate the integrated analytical workflow and the decision-making logic for selecting the appropriate spirocyclic scaffold in drug discovery.

Workflow A Synthesize Spiro Scaffold B VT-NMR Spectroscopy (Measure Tc) A->B C DFT Optimization (B3LYP/6-31G*) A->C D Calculate ΔG‡ (Eyring Equation) B->D E Identify Global Minima (Frequency Calc) C->E F Cross-Validate Experimental vs. Theoretical D->F E->F

Fig 1: Orthogonal workflow combining VT-NMR and DFT to validate spirocyclic conformational stability.

DecisionLogic Start Target Pharmacophore Requires Rigid Vector? Spiro55 Select Spiro[5.5]undecane (Chair-Chair) Start->Spiro55 Yes (High Rigidity) Spiro45 Select Spiro[4.5]decane (Envelope-Chair) Start->Spiro45 No (Moderate Flexibility) Strain Assess 1,3-Diaxial Steric Clashes Spiro55->Strain Flex Exploit Pseudorotation for Induced Fit Spiro45->Flex

Fig 2: Decision logic for selecting spiro[5.5] vs. spiro[4.5] scaffolds based on target binding.

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of any chemical compound requires a thorough understanding of its pote...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of any chemical compound requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) when working with 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride. Our focus is not just on what to wear, but why we wear it, ensuring a culture of safety grounded in scientific rationale.

Hazard Assessment: Understanding the "Why"

1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride is a heterocyclic compound that presents several key hazards that dictate our PPE strategy. A comprehensive review of safety data indicates the following classifications:

  • Acute Toxicity (Category 4): The compound is harmful if swallowed, if it comes into contact with skin, or if inhaled.[1] This broad toxicological profile necessitates a multi-faceted approach to PPE, protecting all potential routes of exposure.

  • Skin Irritation (Category 2): Direct contact with the skin is known to cause irritation.[1][2] Therefore, robust hand and body protection is not merely a recommendation but a requirement to prevent dermatitis and potential systemic absorption.

  • Serious Eye Irritation (Category 2A): The compound can cause significant and potentially damaging eye irritation.[1][2] This elevates the need for eye protection beyond simple safety glasses to more comprehensive solutions.

  • Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of the dust may cause respiratory tract irritation.[1][2][3] This is a critical consideration, as fine powders can easily become airborne during routine laboratory procedures like weighing and transferring.

The causality is clear: the compound's inherent chemical properties and toxicity demand a physical barrier to prevent contact with our bodies. The PPE ensemble described below is designed to interrupt these exposure pathways.

Core PPE Ensemble for Standard Laboratory Handling

For routine, small-scale laboratory operations such as weighing, preparing solutions, and conducting reactions in a controlled environment (e.g., a fume hood), the following core PPE ensemble is mandatory.

Eye and Face Protection

Due to the "serious eye irritation" classification, standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[4] Goggles provide a seal around the eyes, offering superior protection from airborne dust and accidental splashes compared to safety glasses.

  • Enhanced Precaution: When handling larger quantities (typically >1 liter of a solution) or when performing operations outside of a fume hood that could generate dust or splashes, a face shield must be worn in addition to chemical splash goggles.[2][4] The face shield protects the entire face from splashes and particulates. Remember, a face shield alone is never adequate protection.[4]

Hand Protection
  • Glove Type: Chemically resistant, powder-free nitrile or neoprene gloves are the standard choice for handling this compound.[5] Always use gloves that have been inspected for tears or defects before use.[2]

  • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] Contaminated gloves must be disposed of as chemical waste. After any handling procedure, hands should be thoroughly washed with soap and water, even after gloves have been removed.[2][3]

Body Protection
  • Standard Use: A flame-resistant lab coat is required for all laboratory work.[4] It should be fully buttoned to provide maximum coverage.

  • High-Risk Operations: For larger-scale transfers or when there is a significant risk of contamination, a chemical-resistant apron worn over the lab coat or a full protective suit may be necessary.[2][6] The specific type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

Respiratory Protection

The primary inhalation risk is from airborne dust. Therefore, engineering controls are the first line of defense.

  • Primary Control: All weighing and transfer operations involving the solid compound should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize dust generation.

  • When Respirators are Required: If engineering controls are not available or are insufficient to control exposure, respiratory protection is mandatory. A NIOSH-approved N95 or P95 particulate respirator is the minimum requirement for nuisance dust exposures.[2]

Scaling Protection: A Risk-Based Approach

The level of PPE must be commensurate with the scale and nature of the work being performed. The following table provides guidance for scaling your protective measures.

Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing <1g (in ventilated enclosure)Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatRecommended: N95 Respirator
Solution Prep (in chemical fume hood)Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatNot required if work is fully contained within a properly functioning fume hood.
Large-Scale Transfer (>100g) Face Shield over Chemical Splash GogglesDouble-gloving with heavy-duty Nitrile or NeopreneChemical Resistant Apron over Lab CoatHalf-mask respirator with P100 filters or a Powered Air-Purifying Respirator (PAPR)
Spill Cleanup Face Shield over Chemical Splash GogglesHeavy-duty Nitrile or Neoprene GlovesChemical Resistant CoverallsHalf-mask respirator with P100 filters or a Powered Air-Purifying Respirator (PAPR)

Procedural Discipline: Donning and Doffing Protocols

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Protocol 1: Donning (Putting On) PPE

A step-by-step process for gearing up.

  • Lab Coat/Coveralls: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first, then the outer pair.

Protocol 2: Doffing (Taking Off) PPE

A methodical approach to avoid contaminating yourself.

  • Gloves: Remove the outer pair of gloves first (if double-gloving). Then, remove the inner pair using a proper technique to avoid touching the contaminated exterior with bare skin.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Lab Coat/Coveralls: Unfasten the lab coat and roll it outwards and away from your body, ensuring the contaminated exterior is contained.

  • Respirator (if used): Remove the respirator last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Diagram: Respiratory Protection Decision Workflow

The following diagram outlines the logical process for determining the appropriate level of respiratory protection.

G start Start: Handling Solid Compound fume_hood Is work performed ENTIRELY within a certified chemical fume hood or ventilated enclosure? start->fume_hood no_respirator No respirator required. Continue to monitor for dust. fume_hood->no_respirator Yes spill_check Is this a large spill or emergency cleanup? fume_hood->spill_check No papr PAPR or Half-mask with P100 filters REQUIRED. spill_check->papr Yes dust_visible Is dust visible during transfer or are you handling >100g? spill_check->dust_visible No dust_visible->no_respirator No n95 Minimum: N95/P95 respirator. Consider PAPR for extended use. dust_visible->n95 Yes

Caption: Decision tree for selecting appropriate respiratory protection.

Disposal of Contaminated PPE and Materials

Proper disposal is the final, critical step in the safe handling workflow.

  • Solid Waste: All disposable PPE (gloves, gowns, respirator cartridges) that has come into contact with the compound must be treated as hazardous waste.[2] Place it in a designated, sealed, and clearly labeled waste container.

  • Non-Recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not pour any solutions containing this compound down the drain.[2][3]

  • Empty Containers: Dispose of the original container as unused product unless it has been triple-rinsed according to your institution's safety protocols.[2]

By adhering to these evidence-based PPE protocols, you are not only ensuring your own safety but also fostering a responsible and secure research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any work.

References

  • Safety Data Sheet for 1,4-dioxaspiro[4.5]decan-8-one. Fisher Scientific.

  • 1,4-dioxa-9-azaspiro[5.5]undecane hydrochloride — Chemical Substance Information. NextSDS.

  • Safety Data Sheet for 6-oxa-9-azaspiro[4.5]decane hydrochloride. Aaron Chemicals LLC.

  • Safety Data Sheet. MilliporeSigma.

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